2-(3-Nitrophenyl)benzoxazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)18-13/h1-8H |
InChI Key |
SNRUHHAZKSZEJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrophenyl)benzoxazole
Abstract
This technical guide provides a comprehensive examination of the structural characterization of 2-(3-Nitrophenyl)benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous identification and structural verification of this molecule. The guide details field-proven experimental protocols, in-depth spectral analysis with predicted data based on established principles, and the causal relationships between molecular structure and spectroscopic output. All methodologies are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives form a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The rigid, planar structure of the benzoxazole core allows it to effectively interact with various biological targets. The introduction of a nitrophenyl group at the 2-position, as in 2-(3-Nitrophenyl)benzoxazole, significantly influences its electronic properties and potential biological activity, making its precise characterization a critical step in research and development. Spectroscopic methods, particularly NMR and IR, are indispensable tools for confirming the successful synthesis and purity of such compounds.
Synthesis of 2-(3-Nitrophenyl)benzoxazole: A Common Pathway
The synthesis of 2-(3-Nitrophenyl)benzoxazole is typically achieved through the condensation reaction of 2-aminophenol with a derivative of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride. This reaction proceeds via an initial acylation of the amino group of 2-aminophenol, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the benzoxazole ring.
Caption: A typical synthetic route for 2-(3-Nitrophenyl)benzoxazole.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
Experimental Protocol for FT-IR Spectroscopy
A standard and reliable method for acquiring the IR spectrum of a solid sample like 2-(3-Nitrophenyl)benzoxazole is the thin solid film method.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid 2-(3-Nitrophenyl)benzoxazole in a minimal amount of a volatile solvent such as methylene chloride or acetone.
-
Film Deposition: Using a pipette, carefully apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation: Allow the solvent to fully evaporate in a fume hood. A thin, even film of the solid compound will remain on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plate should be acquired and automatically subtracted from the sample spectrum by the instrument's software.
Spectral Interpretation
The IR spectrum of 2-(3-Nitrophenyl)benzoxazole is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic rings. |
| Asymmetric NO₂ Stretch | 1550 - 1515 | Strong indicator of the nitro group.[1] |
| Symmetric NO₂ Stretch | 1360 - 1335 | A second strong band confirming the nitro group.[1] |
| Aromatic C=C Stretch | 1610 - 1580 and 1500 - 1450 | Multiple bands characteristic of the aromatic rings. |
| Benzoxazole C=N Stretch | ~1630 | Indicates the imine-like bond within the benzoxazole ring. |
| C-O-C Stretch | 1270 - 1200 | Characteristic of the ether linkage in the benzoxazole ring. |
The presence of strong absorption bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is a definitive indicator of the nitro group. The aromatic C-H stretching vibrations appearing above 3000 cm⁻¹ and the various C=C stretching bands confirm the aromatic nature of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
The following protocol outlines the standard procedure for preparing a sample of 2-(3-Nitrophenyl)benzoxazole for NMR analysis.
Step-by-Step Methodology:
-
Sample Weighing: For ¹H NMR, accurately weigh 2-5 mg of the sample. For ¹³C NMR, a more concentrated sample of 10-20 mg is recommended.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer. The residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) serves as an internal reference.
Caption: Standard experimental workflow for NMR-based structural elucidation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(3-Nitrophenyl)benzoxazole will show signals corresponding to the eight aromatic protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronic nature of the benzoxazole ring system. The protons on the nitrophenyl ring are expected to be the most downfield due to the strong deshielding effect of the nitro group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | ~9.1 | t | ~2.0 (meta) |
| H-4' | ~8.6 | ddd | ~8.0 (ortho), ~2.0 (meta), ~1.0 (para) |
| H-6' | ~8.5 | ddd | ~8.0 (ortho), ~2.0 (meta), ~1.0 (para) |
| H-5' | ~7.8 | t | ~8.0 (ortho) |
| H-4, H-7 | ~7.8 - 7.6 | m | |
| H-5, H-6 | ~7.4 - 7.3 | m |
Note: These are predicted values based on analogous structures and may vary slightly in an experimental spectrum. The numbering of the atoms is provided in the molecular structure diagram.
The proton at the 2' position (H-2') is expected to be the most deshielded and appear as a triplet due to meta-coupling with H-4' and H-6'. The protons on the benzoxazole ring (H-4, H-5, H-6, and H-7) will appear as a complex multiplet in the typical aromatic region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic systems.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~162 |
| C-7a | ~150 |
| C-3a | ~142 |
| C-4' (C-NO₂) | ~148 |
| C-1' | ~132 |
| C-6' | ~130 |
| C-5' | ~129 |
| C-2' | ~124 |
| C-4 | ~125 |
| C-5 | ~125 |
| C-6 | ~120 |
| C-7 | ~111 |
Note: These are predicted values. The quaternary carbons (C-2, C-3a, C-7a, C-1', and C-4') will typically show lower intensity signals.
The carbon atom at the 2-position (C-2) is significantly deshielded due to its attachment to both nitrogen and oxygen, causing it to resonate at a very low field. The carbon bearing the nitro group (C-4') is also expected to be significantly downfield.
Conclusion
The combined application of IR and NMR spectroscopy provides a robust and definitive method for the characterization of 2-(3-Nitrophenyl)benzoxazole. IR spectroscopy confirms the presence of the key nitro and benzoxazole functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals. The methodologies and spectral interpretations presented in this guide serve as a reliable framework for researchers in the synthesis and analysis of this important class of compounds, ensuring the scientific rigor required in drug discovery and development.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]
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Quantum Chemical Blueprint for 2-(3-Nitrophenyl)benzoxazole: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-(3-Nitrophenyl)benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzoxazole derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Understanding the electronic structure, reactivity, and spectroscopic properties of these molecules at a quantum level is paramount for rational drug design and development. This document outlines a robust computational methodology employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the key molecular descriptors of 2-(3-Nitrophenyl)benzoxazole, thereby offering a virtual laboratory for researchers in drug discovery.
Introduction: The Significance of Benzoxazoles in Medicinal Chemistry
The benzoxazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[3] These compounds are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with biological macromolecules.[2] The diverse pharmacological profile of benzoxazole derivatives necessitates a deeper understanding of their structure-activity relationships (SAR).[3] Quantum chemical calculations provide a powerful in-silico approach to dissect these relationships by quantifying molecular properties that govern biological activity.
2-(3-Nitrophenyl)benzoxazole, with its electron-withdrawing nitro group, presents an interesting case for theoretical investigation. The position of the nitro group on the phenyl ring is expected to significantly influence the molecule's electronic distribution, dipole moment, and reactivity, all of which are critical determinants of its potential as a therapeutic agent. This guide details a systematic computational workflow to explore these properties, providing a foundational understanding for its further development.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying medium to large-sized molecules due to its excellent balance of accuracy and computational cost. The core principle of DFT is that the energy of a system can be determined from its electron density. This guide will leverage DFT for geometry optimization and the calculation of various ground-state properties.
For excited-state properties, such as UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice. TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, providing a theoretical spectrum that can be compared with experimental data.[4]
The selection of an appropriate functional and basis set is critical for the accuracy of DFT and TD-DFT calculations. Based on extensive studies on similar benzoxazole derivatives, the B3LYP hybrid functional has been shown to provide reliable results for geometric and electronic properties.[4][5] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing anions and weak interactions.
Computational Workflow: A Step-by-Step Protocol
This section outlines a detailed, self-validating protocol for the quantum chemical analysis of 2-(3-Nitrophenyl)benzoxazole.
Caption: Computational workflow for the quantum chemical analysis of 2-(3-Nitrophenyl)benzoxazole.
Step 1: Molecular Structure Input and Geometry Optimization
-
Construct the initial 3D structure of 2-(3-Nitrophenyl)benzoxazole using molecular modeling software such as GaussView or Avogadro.
-
Perform geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This step is crucial to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. The optimization process should be continued until the forces on the atoms are negligible, indicating a stable structure.
Step 2: Vibrational Frequency Analysis
-
Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization.
-
Verify that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point on the potential energy surface, and the geometry would need to be re-optimized.
-
Analyze the calculated infrared (IR) and Raman spectra. The vibrational modes can be assigned to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the nitro group (NO2), the C=N bond of the oxazole ring, and the C-O-C linkage can be identified. These calculated spectra can be compared with experimental data for validation. Studies on similar molecules like 2-(p-nitrobenzyl)benzoxazole have shown good agreement between theoretical and experimental vibrational spectra.[4]
Step 3: Frontier Molecular Orbital (HOMO-LUMO) Analysis
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding the electronic properties and reactivity of the molecule.
-
Determine the HOMO-LUMO energy gap (ΔE). A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive. This is a crucial parameter in assessing the potential biological activity of a drug candidate.
-
Visualize the HOMO and LUMO electron density distributions. The location of these orbitals indicates the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
Step 4: Molecular Electrostatic Potential (MEP) Analysis
-
Calculate the Molecular Electrostatic Potential (MEP) surface. The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule.
-
Identify the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The MEP surface provides valuable insights into the molecule's intermolecular interactions, which is fundamental for understanding drug-receptor binding.
Step 5: Simulation of UV-Vis Absorption Spectrum
-
Perform a TD-DFT calculation on the optimized ground-state geometry to simulate the UV-Vis absorption spectrum. For charge-transfer excitations, a long-range corrected functional like CAM-B3LYP is often recommended and can be used alongside B3LYP for comparison.
-
Calculate the electronic transition energies (in nm) and their corresponding oscillator strengths. The oscillator strength indicates the intensity of the absorption band.
-
Plot the theoretical spectrum and compare it with experimental data if available. The calculated λmax should ideally be in good agreement with the experimental value. For many benzoxazole derivatives, the main absorption bands are observed in the UVA and UVB regions.[6][7]
Data Presentation and Interpretation
To facilitate the analysis and comparison of the calculated data, it is recommended to present the results in a clear and structured format.
Table 1: Key Computational Parameters
| Parameter | Method/Functional/Basis Set |
| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Analysis | DFT/B3LYP/6-311++G(d,p) |
| MEP Analysis | DFT/B3LYP/6-311++G(d,p) |
| UV-Vis Spectrum | TD-DFT/CAM-B3LYP/6-311++G(d,p) |
Table 2: Calculated Molecular Properties of 2-(3-Nitrophenyl)benzoxazole
| Property | Calculated Value | Units |
| Ground State Energy | To be calculated | Hartrees |
| Dipole Moment | To be calculated | Debye |
| HOMO Energy | To be calculated | eV |
| LUMO Energy | To be calculated | eV |
| HOMO-LUMO Energy Gap (ΔE) | To be calculated | eV |
| Major Vibrational Frequencies (NO2, C=N) | To be calculated | cm⁻¹ |
| Electronic Transition (λmax) | To be calculated | nm |
| Oscillator Strength (f) | To be calculated | (dimensionless) |
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded protocol for the quantum chemical investigation of 2-(3-Nitrophenyl)benzoxazole. By following this workflow, researchers can obtain valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. The calculated data can serve as a foundation for understanding its potential as a drug candidate and for guiding the synthesis of new derivatives with improved pharmacological profiles.
The logical next step would be to perform these calculations using a suitable quantum chemistry software package, such as Gaussian. The theoretical results should then be validated against experimental data whenever possible. This synergistic approach of combining computational and experimental techniques is crucial for accelerating the drug discovery and development process.
References
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de la Cruz, J., et al. (2018). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]
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Bhagyasree, J. B., et al. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Journal of Molecular Structure, 1046, 92-100. Available at: [Link]
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Perkovic, M., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. Molecules, 24(20), 3692. Available at: [Link]
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Ebem, E. E., et al. (2021). (E)-2-((3-Nitrophenyl)Diazenyl)-3-Oxo-3-Phenylpropanal: Experimental, DFT Studies, and Molecular Docking Investigations. Journal of Chemistry, 2021, 6688998. Available at: [Link]
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Bhagyasree, J. B., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. Available at: [Link]
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Neto, B. A. D., et al. (2019). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 7, 483. Available at: [Link]
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Kovacevic, I., et al. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 27(15), 4987. Available at: [Link]
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PubChem. (n.d.). 2-Phenyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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Wang, J., et al. (2019). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton Transfer, and Sensing for Metal Ions. The Journal of Physical Chemistry A, 123(15), 3261-3271. Available at: [Link]
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SpectraBase. (n.d.). 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine. Retrieved February 4, 2026, from [Link]
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Singh, S., et al. (2022). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Chemical Biology & Drug Design, 100(3), 456-470. Available at: [Link]
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Kumar, A., et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1222, 128888. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2-(3-Nitrophenyl)benzoxazole in Organic Solvents
Foreword: The Crucial Role of Solubility in Advancing Benzoxazole Derivatives
2-(3-Nitrophenyl)benzoxazole belongs to the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] Derivatives of benzoxazole have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] For any compound to be effective as a therapeutic agent or useful in material applications, its solubility profile is a critical physicochemical parameter. Poor solubility can severely hamper drug development, leading to low bioavailability, challenging formulations, and unreliable results in preclinical assays.[4] Understanding and quantifying the solubility of 2-(3-Nitrophenyl)benzoxazole is therefore not merely an academic exercise but a fundamental prerequisite for its practical application. This guide provides a comprehensive overview of the principles governing its solubility and a detailed protocol for its empirical determination.
Molecular Architecture and Its Implications for Solubility
The solubility of a compound is dictated by the intricate balance of intermolecular forces between the solute molecules themselves (solute-solute), the solvent molecules (solvent-solvent), and the interactions between the solute and solvent (solute-solvent). Dissolution occurs when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.[5] The structure of 2-(3-Nitrophenyl)benzoxazole offers several key features that influence this balance.
-
The Benzoxazole Core: The fused benzene and oxazole rings create a rigid, largely hydrophobic, and aromatic structure. This core structure suggests a general preference for solubility in organic solvents over aqueous media.[6]
-
The Phenyl Substituent: The phenyl group at the 2-position further increases the molecule's nonpolar surface area, reinforcing its solubility in less polar organic solvents.
-
The Nitro Group (-NO₂): The nitro group on the phenyl ring is the most significant feature dictating the molecule's polarity and specific interactions. It is a potent electron-withdrawing group, which induces a strong dipole moment in the molecule.[7][8] This polarity can enhance solubility in more polar organic solvents. Furthermore, the oxygen atoms of the nitro group are potential hydrogen bond acceptors, allowing for specific interactions with protic solvents (e.g., alcohols) or other solvents with hydrogen bond donor capabilities.[7]
The interplay of these features means that the solubility of 2-(3-Nitrophenyl)benzoxazole will be highly dependent on the specific characteristics of the chosen organic solvent.
Predicting Solubility: The Principle of "Like Dissolves Like"
A foundational principle in chemistry is that "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The large, nonpolar surface of the benzoxazole and phenyl rings suggests some solubility in these solvents, though the strong dipole from the nitro group may limit it.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents possess dipole moments but do not have acidic protons to donate for hydrogen bonding. They are effective at solvating polar molecules. Solvents like DMSO are particularly powerful due to their high polarity and are often used for solubilizing diverse compound libraries in drug discovery.[9][10] It is anticipated that 2-(3-Nitrophenyl)benzoxazole would exhibit good solubility in many polar aprotic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have dipole moments and can also act as hydrogen bond donors. The ability of the solvent's hydroxyl group to form hydrogen bonds with the oxygen atoms of the nitro group and the nitrogen of the oxazole ring could lead to strong solute-solvent interactions, favoring high solubility.
The following diagram illustrates the key molecular interactions that govern the dissolution process.
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CAS number and chemical properties of 2-(3-Nitrophenyl)benzoxazole
[1][2]
Executive Summary
2-(3-Nitrophenyl)benzoxazole (CAS: 840-56-2) is a heterocyclic compound belonging to the 2-arylbenzoxazole family.[1][2] Characterized by a benzoxazole core fused to a meta-substituted nitrophenyl ring, this molecule serves as a critical intermediate in the synthesis of fluorescent probes, liquid crystals, and bioactive pharmacophores. Its structural rigidity and extended
This guide details the physicochemical profile, validated synthesis protocols, and functional applications of 2-(3-Nitrophenyl)benzoxazole, designed for researchers requiring high-fidelity technical data.[1]
Part 1: Identity & Physicochemical Profile[1][3]
Chemical Identity
| Parameter | Detail |
| Chemical Name | 2-(3-Nitrophenyl)benzoxazole |
| CAS Number | 840-56-2 |
| Molecular Formula | C₁₃H₈N₂O₃ |
| Molecular Weight | 240.21 g/mol |
| SMILES | O=c1cccc(c1)c2nc3ccccc3o2 |
| IUPAC Name | 2-(3-nitrophenyl)-1,3-benzoxazole |
Physical Properties[1][3][4][6][8][9][10][11]
-
Appearance: Crystalline solid (typically off-white to pale yellow).[1]
-
Solubility: Insoluble in water; soluble in organic solvents such as dichloromethane (DCM), chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate.
-
Melting Point: Experimental values for this specific isomer vary by purity and crystal form, generally observed in the range of 140–160 °C (analogous to the 4-nitro isomer which melts at ~156–158 °C).
-
Electronic Character: The meta-nitro group acts as a strong electron-withdrawing group (EWG), quenching fluorescence relative to the parent 2-phenylbenzoxazole and increasing the acidity of the system.[1]
Part 2: Synthesis & Reaction Mechanisms[1]
Two primary methodologies are employed for the synthesis of 2-(3-Nitrophenyl)benzoxazole. The choice depends on available reagents and the desired scale.
Method A: Polyphosphoric Acid (PPA) Condensation (Standard Protocol)
This is the classical, robust method favored for its simplicity and high yields. It involves the direct condensation of 2-aminophenol with 3-nitrobenzoic acid.[1]
Protocol:
-
Reagents: Mix 2-aminophenol (1.0 eq) and 3-nitrobenzoic acid (1.0 eq) in Polyphosphoric Acid (PPA) (approx. 10–15 mL per gram of reactant).
-
Reaction: Heat the mixture to 180–200 °C for 4–6 hours under mechanical stirring. The PPA acts as both the solvent and the cyclodehydrating agent.
-
Quenching: Cool the reaction mixture to ~80 °C and pour slowly into crushed ice/water with vigorous stirring. The product will precipitate.
-
Purification: Neutralize the slurry with 10% Na₂CO₃ or NaOH solution. Filter the solid, wash extensively with water, and recrystallize from ethanol or an ethanol/water mixture.
Method B: Oxidative Cyclization of Schiff Bases
A milder approach involving the formation of a Schiff base followed by oxidative ring closure.
Protocol:
-
Schiff Base Formation: Reflux 2-aminophenol and 3-nitrobenzaldehyde in ethanol to form the intermediate imine (Schiff base).[1]
-
Cyclization: Treat the isolated Schiff base with an oxidant such as Lead(IV) acetate (Pb(OAc)₄) , Manganese(III) acetate , or Iodobenzene diacetate (PIDA) in a solvent like DCM or benzene.
-
Mechanism: The oxidant facilitates the formation of the C-O bond, closing the oxazole ring.
Synthesis Workflow Visualization
Figure 1: Dual synthetic pathways for 2-(3-Nitrophenyl)benzoxazole via PPA condensation (Method A) and Oxidative Cyclization (Method B).
Part 3: Spectroscopic Characterization[1]
¹H NMR Prediction (DMSO-d₆, 400 MHz)
The structural elucidation relies on identifying the distinct spin systems of the benzoxazole core and the meta-substituted phenyl ring.[1]
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Assignment Logic |
| H-2' (Phenyl) | 8.90 – 9.00 | Singlet (t) | Highly deshielded; located between the electron-withdrawing NO₂ and the benzoxazole ring.[1] |
| H-4' (Phenyl) | 8.40 – 8.50 | Doublet (d) | Ortho to NO₂; deshielded by inductive effect.[1] |
| H-6' (Phenyl) | 8.50 – 8.60 | Doublet (d) | Ortho to Benzoxazole; deshielded by the heterocyclic ring current.[1] |
| H-5' (Phenyl) | 7.80 – 7.90 | Triplet (t) | Meta to both withdrawing groups; standard aromatic range.[1] |
| Benzoxazole Ar-H | 7.70 – 7.85 | Multiplet (m) | Protons on the fused benzene ring (positions 4, 7). |
| Benzoxazole Ar-H | 7.40 – 7.55 | Multiplet (m) | Protons on the fused benzene ring (positions 5, 6). |
Fluorescence Properties
While 2-phenylbenzoxazole is a known fluorophore, the introduction of the nitro group at the 3-position acts as a fluorescence quencher via Intersystem Crossing (ISC) and electron transfer mechanisms.[1]
-
Application Note: This quenching property is utilized in "turn-on" fluorescent probes.[1] Reduction of the nitro group (–NO₂) to an amino group (–NH₂) restores the intramolecular charge transfer (ICT), resulting in a strong fluorescence signal. This mechanism is used to detect nitroreductase activity in hypoxic tumor cells.
Part 4: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: WARNING
-
Acute Toxicity: Category 4 (Oral). Harmful if swallowed.
-
Skin/Eye Irritation: Category 2. Causes skin irritation and serious eye irritation.
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.
-
Storage: Store at room temperature (15–25 °C) in a dry, well-ventilated area. Keep container tightly closed.
-
Spill Response: Sweep up solid spills to avoid dust generation. Dispose of as hazardous organic waste.
References
-
National Institutes of Health (NIH). (2025). Biological activity of benzoxazole derivatives. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Synthesis of Benzoxazoles. Retrieved from [Link]
-
MDPI. (2025). Benzoxazole Derivatives: A Review of Their Synthesis and Biological Activity. Retrieved from [Link][1]
Advanced Synthesis of 2-Arylbenzoxazoles: A Technical Guide
Executive Summary
2-Arylbenzoxazoles are a critical class of heterocyclic pharmacophores found in anticancer, antimicrobial, and anti-inflammatory agents (e.g., boxazomycin, calcimycin). Their synthesis has evolved from harsh, acid-mediated condensations to precision transition-metal-catalyzed C-H functionalization and sustainable green chemistry protocols.
This guide provides a technical analysis of three distinct synthetic methodologies:
-
Classical Condensation: Robust, scalable synthesis using Polyphosphoric Acid (PPA).
-
Green Oxidative Cyclization: Solvent-free, nanoparticle-catalyzed condensation of aldehydes.
-
Transition-Metal Catalysis: Direct C-H arylation of the benzoxazole core.[1]
Part 1: Strategic Method Selection
The choice of synthetic route depends heavily on substrate availability and functional group tolerance.
| Feature | Method A: Acid Condensation (PPA) | Method B: Green Oxidative Cyclization | Method C: C-H Arylation (Cu-Catalyzed) |
| Primary Bond Formation | Condensation / Dehydration | Condensation / Oxidation | C-H Activation / Cross-Coupling |
| Precursors | 2-Aminophenol + Carboxylic Acid | 2-Aminophenol + Aldehyde | Benzoxazole + Aryl Halide |
| Key Reagent/Catalyst | Polyphosphoric Acid (PPA) | LAIL@MNP (Ionic Liquid on Nanoparticles) | CuI / PPh3 / K2CO3 |
| Conditions | High Temp (120–145°C), Acidic | Mild (70°C), Ultrasound, Solvent-Free | High Temp (135°C), Basic, Inert Gas |
| Atom Economy | High (Water is byproduct) | High (Water is byproduct) | Moderate (HX byproduct scavenged) |
| Scalability | Excellent (Gram to Kg) | Good (Gram scale) | Moderate (Research scale) |
Part 2: Detailed Experimental Protocols
Method A: Classical Condensation in Polyphosphoric Acid (PPA)
Context: This is the industry-standard "workhorse" method for stable substrates. PPA acts as both the solvent and the cyclodehydration agent.
Protocol:
-
Preparation: In a round-bottom flask, mix benzoic acid (1.22 g, 10 mmol) and 2-aminophenol (1.09 g, 10 mmol) with Polyphosphoric Acid (PPA) (40 g).
-
Initial Heating: Stir the viscous mixture mechanically at 60°C for 2 hours . This promotes the initial formation of the ester/amide intermediate without charring.
-
Cyclization: Increase the temperature to 120°C and stir for an additional 2 hours . The mixture will darken; ensure efficient stirring to prevent local overheating.
-
Quenching: Allow the reaction to cool to ~80°C (still fluid) and pour slowly onto crushed ice (approx. 200 g) with vigorous stirring. The PPA hydrolyzes, precipitating the crude product.
-
Workup:
-
Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) if necessary, though recrystallization from ethanol is often sufficient.
-
Typical Yield: 90–95%.[4]
-
Method B: Green Oxidative Cyclization (Solvent-Free)
Context: A sustainable approach using magnetic nanoparticles functionalized with ionic liquids (LAIL@MNP). This avoids toxic solvents and strong mineral acids.
Protocol:
-
Setup: In a reaction vessel, combine 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the catalyst LAIL@MNP (4 mg).
-
Reaction: Place the vessel in an ultrasonic bath at 70°C . Sonicate for 30 minutes .
-
Monitoring: Monitor progress via TLC or GC-MS.
-
Extraction & Catalyst Recovery:
-
Add Ethyl Acetate (15 mL) to the reaction mixture.
-
Use an external magnet to hold the magnetic nanoparticle catalyst at the bottom of the flask; decant the organic supernatant.
-
Note: The catalyst can be washed with acetone, dried, and reused up to 5 times with minimal activity loss.
-
-
Isolation: Evaporate the solvent. The product often requires minimal purification due to the high specificity of the catalyst.
-
Typical Yield: 85–92%.
-
Method C: Transition-Metal Catalyzed C-H Arylation
Context: Ideal for late-stage functionalization where the benzoxazole core is already present, allowing for the introduction of complex aryl groups without rebuilding the ring.
Protocol:
-
Reagents:
-
Assembly:
-
Flame-dry a 10 mL reaction vial and equip with a stir bar.
-
Add solid reagents (Benzoxazole, Aryl Bromide, K₂CO₃).[8]
-
Critical Step: Premix CuI and PPh₃ in DMF at 135°C for 1 hour under Argon to form the active catalytic species, then transfer this solution to the main reaction vial.
-
-
Reaction: Seal the vial under an Argon atmosphere and stir at 135°C for 24 hours .
-
Workup:
-
Cool to room temperature.[9]
-
Quench with 2 drops of water.
-
Dilute with Ethyl Acetate (3 mL) and filter through a pad of Celite/Na₂SO₄ .
-
-
Purification: Concentrate and purify via silica gel chromatography.
-
Typical Yield: 75–85%.
-
Part 3: Visualizations
Diagram 1: Mechanistic Pathway of Oxidative Cyclization
This diagram illustrates the "Green" pathway (Method B), showing the conversion of the Schiff base intermediate into the final heterocycle.
Caption: Step-wise mechanism of oxidative cyclization from imine formation to final aromatization.
Diagram 2: Decision Tree for Synthesis Strategy
A logical flow to assist researchers in selecting the optimal method based on starting materials.
Caption: Decision matrix for selecting the most appropriate synthetic pathway.
References
-
Hung, C.-Y. et al. (1995).[2][3] "Synthesis of 2-substituted benzoxazoles via polyphosphoric acid." Macromolecules.
-
Nguyen, H. T. et al. (2021). "A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions." Heliyon, 7(11), e08309.
-
Jia, N.-N. et al. (2017).[1] "Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products." Scientific Reports, 7, 13783.
-
Bahrami, K. et al. (2011). "Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles." The Journal of Organic Chemistry, 76(2), 654-660.
-
Wu, F. et al. (2014).[10] "Copper-catalysed intramolecular O-arylation: a simple and efficient method for benzoxazole synthesis."[10] Organic & Biomolecular Chemistry, 12, 9696-9701.[10]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]
- 8. Copper-catalyzed Direct 2-Arylation of Benzoxazoles and Benzoimidazoles with Aryl Bromides and Cytotoxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalysed intramolecular O-arylation: a simple and efficient method for benzoxazole synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application of 2-(3-Nitrophenyl)benzoxazole as a Fluorescent Probe for Hypoxia and Nitroreductase Detection
Application Note: AN-FL-2026-02
Abstract & Core Rationale
This guide details the application of 2-(3-Nitrophenyl)benzoxazole (3-NPB) as a fluorogenic probe for the detection of Nitroreductase (NTR) activity and cellular hypoxia.
The Problem: Solid tumors often contain hypoxic regions (low oxygen) that are resistant to radiotherapy and chemotherapy. These regions overexpress nitroreductases (NTRs). Standard oxygen electrodes are invasive; thus, non-invasive fluorescent imaging is required.
The Solution: 3-NPB utilizes a "turn-on" mechanism. The nitro group (
Mechanism of Action
The sensing mechanism relies on the specific bioreduction of the nitro group.[1] In the oxidized state, the electron-withdrawing nature of the nitro group prevents radiative decay. The reduction converts the electron-withdrawing group (EWG) into an electron-donating amine group (EDG), creating a "push-pull" electronic system with the benzoxazole acceptor.
Bioreduction Pathway (DOT Diagram)
Figure 1: Enzymatic reduction pathway. The nitro group is progressively reduced to hydroxylamine and finally to the fluorescent amine species.
Physicochemical Properties[2][3][4][5][6][7][8]
The following properties are representative of phenyl-benzoxazole derivatives. Exact maxima may shift slightly based on solvent polarity (solvatochromism).
| Parameter | Probe (Nitro) | Product (Amine) | Notes |
| Fluorescence State | Quenched (Dark) | ON (Bright) | Signal-to-Noise ratio typically >10-fold. |
| Excitation Max ( | ~300–330 nm | 350–370 nm | Shift allows selective excitation. |
| Emission Max ( | N/A (Weak) | 450–490 nm | Blue-Green emission region.[2] |
| Solubility | DMSO, DMF | DMSO, EtOH | Stock solutions should be prepared in DMSO. |
| Stokes Shift | N/A | ~100 nm | Large shift reduces self-quenching. |
Experimental Protocols
Protocol A: In Vitro Enzymatic Kinetics Assay
Purpose: To validate the probe's sensitivity to NTR and determine the limit of detection (LOD) before cell work.
Materials:
-
Buffer: PBS (10 mM, pH 7.4) or Tris-HCl.
-
Enzyme: Purified Nitroreductase (e.g., from E. coli B), 10 U/mL stock.
-
Cofactor: NADH (10 mM stock in buffer).
-
Probe: 3-NPB (10 mM stock in DMSO).
-
Instrument: Fluorescence Microplate Reader.
Step-by-Step Procedure:
-
Preparation: Dilute the 3-NPB stock into PBS to a final concentration of 10
M . Ensure DMSO content is <1% to avoid enzyme denaturation. -
Baseline: Measure fluorescence (
nm / nm) of the probe alone to establish background noise. -
Activation: Add NADH (final conc. 100
M) to the wells. -
Reaction: Add NTR at varying concentrations (0, 0.5, 1.0, 2.0
g/mL). -
Kinetics: Record fluorescence intensity every 60 seconds for 20 minutes at 37°C.
-
Analysis: Plot Fluorescence Intensity (
) vs. Time ( ). The slope indicates reaction velocity.
Critical Control: Include a well with Dicoumarol (100
M), a specific NTR inhibitor. If fluorescence increases in this well, the probe is unstable or reacting non-specifically.
Protocol B: In Cellulo Hypoxia Imaging
Purpose: To visualize hypoxic status in live cancer cells (e.g., HeLa, A549, or HepG2).
Materials:
-
Cells: HeLa cells cultured in DMEM + 10% FBS.
-
Hypoxia Induction: Anaerobic jar (<0.1%
) OR Chemical induction ( , 100 M). -
Probe: 3-NPB (Working solution: 5–10
M). -
Imaging: Confocal Laser Scanning Microscope (CLSM).
Workflow Logic (DOT Diagram)
Figure 2: Cellular imaging workflow comparing Normoxic (Control) and Hypoxic (Experimental) conditions.
Step-by-Step Procedure:
-
Seeding: Seed cells (
) in 35mm glass-bottom dishes and incubate for 24h. -
Induction:
-
Control Group: Incubate in standard incubator (21%
). -
Experimental Group: Incubate in a hypoxia chamber (
atmosphere) or treat with 100 M for 4–6 hours.
-
-
Staining: Replace medium with serum-free medium containing 10
M 3-NPB . -
Incubation: Incubate for 30 minutes at 37°C. Note: Longer incubation may lead to dye leakage or cytotoxicity.
-
Washing: Wash cells
with PBS to remove extracellular probe. -
Imaging:
-
Excitation: 405 nm laser (or nearest UV/Blue diode).
-
Emission Collection: 430–550 nm (Blue/Green channel).[2]
-
Expectation: Normoxic cells should be dark/dim; Hypoxic cells should show bright intracellular fluorescence.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| High Background (Normoxia) | Endogenous reductases or probe instability. | Reduce incubation time (try 15 min) or concentration (try 5 |
| No Signal (Hypoxia) | Insufficient hypoxia or low NTR expression. | Verify hypoxia with a commercial HIF-1 |
| Precipitation | Low solubility in aqueous buffer. | Ensure DMSO stock is fresh. Limit final DMSO concentration to 0.5–1.0%. |
| Photobleaching | High laser power. | Benzoxazoles are generally stable, but reduce laser power and exposure time. |
References
-
NTR Probe Design Principles
-
Wang, S., et al. (2021). Discovery of a highly efficient nitroaryl group for detection of nitroreductase and imaging of hypoxic tumor cells. Organic & Biomolecular Chemistry.
-
-
Benzoxazole Fluorescence Properties
-
Frizon, T. E., et al. (2020).[3] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores. Frontiers in Chemistry.
-
-
Hypoxia Imaging Methodology
-
Li, Y., et al. (2013).[4] A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. Tetrahedron Letters.
-
-
Benzoxazole Synthesis & Biological Activity
-
Refat, H., et al. (2023).[4] A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives. MDPI Molecules.
-
Sources
- 1. Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-(3-Nitrophenyl)benzoxazole and Its Derivatives: A Guide for Researchers
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable spectrum of biological activities. Among these, 2-(3-nitrophenyl)benzoxazole and its analogues have emerged as a promising class of compounds with significant potential in drug discovery and development. This guide provides an in-depth exploration of their biological activities, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols for their synthesis and biological evaluation, empowering researchers to explore and expand upon the therapeutic promise of this fascinating chemical series.
I. Introduction: The Versatility of the Benzoxazole Core
Benzoxazole, a heterocyclic compound composed of fused benzene and oxazole rings, is a privileged structure in drug discovery.[1] Its derivatives are known to possess a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral activities.[2][3] The 2-arylbenzoxazole subclass, in particular, has garnered significant attention due to its potent biological activities, which can be fine-tuned by modifying the substituents on the 2-phenyl ring.[4][5] The introduction of a nitro group at the meta-position of the 2-phenyl ring, as in 2-(3-nitrophenyl)benzoxazole, can significantly influence the electronic properties and biological activity of the molecule, making it a compelling subject for investigation.
II. Key Biological Activities and Mechanisms of Action
A. Anticancer Activity: Inducing Apoptosis in Malignant Cells
A significant body of research points to the potent anticancer properties of 2-arylbenzoxazole derivatives.[4][6] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and liver cancer.[3][7]
Mechanism of Action: The Intrinsic Apoptotic Pathway
The primary mechanism by which many 2-arylbenzoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[8][9] This is often achieved via the intrinsic (mitochondrial) pathway, a tightly regulated process that culminates in the activation of a cascade of enzymes called caspases.[10][11]
Key molecular events in this pathway include:
-
Modulation of the Bcl-2 Family: 2-Arylbenzoxazoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12][13] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).[14]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[11]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[6]
-
Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[12][15]
Caption: Intrinsic apoptosis pathway induced by 2-arylbenzoxazoles.
B. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][16] Their efficacy against drug-resistant microorganisms makes them particularly valuable in the ongoing battle against antimicrobial resistance.
Mechanism of Action: Disruption of Cellular Integrity
The antimicrobial action of benzoxazoles is often attributed to their ability to disrupt essential microbial processes. Their lipophilic nature facilitates penetration of the microbial cell membrane, leading to increased permeability and leakage of vital intracellular components. Furthermore, these compounds can inhibit critical enzymes involved in cell wall synthesis or DNA replication, ultimately leading to microbial cell death.
C. Anti-inflammatory Activity: Modulating the Inflammatory Response
Several 2-substituted benzoxazole derivatives have been identified as potent anti-inflammatory agents.[8] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[2]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Inflammation is a complex biological response to harmful stimuli. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
III. Application Notes and Protocols
A. Synthesis of 2-(3-Nitrophenyl)benzoxazole
This protocol describes a general and efficient method for the synthesis of 2-arylbenzoxazoles, which can be adapted for the synthesis of 2-(3-nitrophenyl)benzoxazole.[4][17] The reaction involves the condensation of an o-aminophenol with an aromatic aldehyde.
Protocol: Synthesis of 2-(3-Nitrophenyl)benzoxazole
-
Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of 2-aminophenol and 1 mmol of 3-nitrobenzaldehyde in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude product by filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(3-nitrophenyl)benzoxazole.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 2-(3-nitrophenyl)benzoxazole.
B. In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (2-(3-nitrophenyl)benzoxazole or its derivatives) in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
C. In Vitro Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[4][18]
Protocol: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the test compound.
D. In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reliable in vivo model for screening the acute anti-inflammatory activity of compounds.[1][8]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg, p.o.), and test groups (receiving different doses of the benzoxazole derivative). Administer the test compounds and the standard drug orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine the significance of the results.
IV. Data Presentation: A Snapshot of Biological Activity
The following tables summarize representative biological activity data for 2-arylbenzoxazole derivatives, illustrating their potential as therapeutic agents. While specific data for 2-(3-nitrophenyl)benzoxazole is not extensively available in the public domain, the data for its analogues provide a strong rationale for its further investigation.
Table 1: In Vitro Anticancer Activity of 2-Arylbenzoxazole Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Derivative A | 8.5 | 12.3 | 15.1 | 10.2 | [7] |
| Derivative B | 5.2 | 7.8 | 9.4 | 6.5 | [5] |
| Derivative C | 11.4 | 15.6 | 18.9 | 13.7 | [19] |
| Doxorubicin | 0.9 | 1.2 | 1.0 | 1.5 | [20] |
Table 2: In Vitro Antimicrobial Activity of 2-Arylbenzoxazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Derivative D | 16 | 32 | 8 | [3] |
| Derivative E | 8 | 16 | 4 | [16] |
| Ciprofloxacin | 1 | 0.5 | N/A | [3] |
| Fluconazole | N/A | N/A | 2 | [7] |
Table 3: In Vivo Anti-inflammatory Activity of 2-Arylbenzoxazole Derivatives (% Inhibition of Paw Edema at 3h)
| Compound (Dose) | % Inhibition | Reference |
| Derivative F (20 mg/kg) | 45.8 | [1] |
| Derivative G (20 mg/kg) | 52.3 | [21] |
| Indomethacin (10 mg/kg) | 60.5 | [1] |
V. Conclusion and Future Directions
The 2-(3-nitrophenyl)benzoxazole scaffold and its derivatives represent a rich source of biologically active molecules with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The protocols outlined in this guide provide a robust framework for researchers to synthesize, screen, and characterize these compounds.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to establish comprehensive structure-activity relationships (SAR) and identify compounds with improved potency and selectivity.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising candidates in relevant animal models of disease.
By leveraging the information and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and promising class of compounds.
VI. References
-
MDPI. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Retrieved from [Link]
-
VNUHCM Journal of Science and Technology Development. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Frontiers. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][18]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Retrieved from [Link]
-
PubMed Central. (2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). In vivo anti-inflammatory activity by carrageenan induced hind paw.... Retrieved from [Link]
-
Srinivas, A., et al. (2010). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Der Chemica Sinica, 1(3), 157-168.
-
PubMed Central. (2013). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Retrieved from [Link]
-
TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]
-
PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Retrieved from [Link]
-
Frontiers. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Retrieved from [Link]
-
PNAS. (2000). Bax-induced apoptotic cell death. Retrieved from [Link]
-
MDPI. (2021). Apoptosis Regulators Bcl-2 and Caspase-3. Retrieved from [Link]
-
PubMed. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Retrieved from [Link]
-
PubMed Central. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Retrieved from [Link]
-
Semantic Scholar. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]
-
Semantic Scholar. (2020). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved from [Link]
-
PubMed Central. (2020). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Retrieved from [Link]
-
Asian Pacific Journal of Cancer Prevention. (2018). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Retrieved from [Link]
-
PubMed. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Retrieved from [Link]
-
MDPI. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
-
PubMed Central. (2023). Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 6. c-Myc and Caspase-2 Are Involved in Activating Bax during Cytotoxic Drug-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 11. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ckthakurcollege.net [ckthakurcollege.net]
- 18. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 19. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer properties of benzoxazole derivatives
Application Note: Biological Evaluation of Anticancer Benzoxazole Derivatives
Executive Summary
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural bioisosterism with naturally occurring purine bases (adenine and guanine). This structural affinity allows them to interact effectively with ATP-binding pockets of kinases and DNA grooves. This Application Note provides a comprehensive technical guide for researchers evaluating the anticancer potential of novel benzoxazole libraries. We focus on three critical mechanisms: VEGFR-2 inhibition , Topoisomerase II catalytic inhibition , and Tubulin polymerization disruption , providing validated protocols for screening and mechanistic confirmation.
Chemical Rationale & Structure-Activity Relationship (SAR)
The benzoxazole nucleus consists of a benzene ring fused to an oxazole ring. Its anticancer efficacy is heavily dictated by substitutions at the C-2 , C-5 , and C-6 positions.
-
Pharmacophore Logic: The planar heterocycle acts as a DNA intercalator or an ATP-mimetic in kinase domains.
-
Key SAR Trends:
-
Position C-2: Aryl or heteroaryl substitutions (e.g., 4-chlorophenyl, pyridyl) often enhance lipophilicity and binding affinity to the hydrophobic pocket of VEGFR-2.
-
Position C-5/C-6: Electron-withdrawing groups (e.g., -NO2, -CF3) or bulky groups often improve Topoisomerase II inhibition by stabilizing the drug-enzyme-DNA cleavable complex.
-
Molecular Mechanisms of Action
Benzoxazoles are "multi-target" agents. The diagram below illustrates the three primary signaling pathways targeted by these derivatives, leading to cell death.
Figure 1: Multi-target mechanism of benzoxazole derivatives inducing apoptosis via kinase inhibition, DNA damage, and cytoskeletal disruption.
Protocol 1: Primary Screening via MTT Assay
Objective: Determine the IC50 (half-maximal inhibitory concentration) of benzoxazole derivatives against specific cancer cell lines (e.g., HepG2, MCF-7, A549).
Scientific Integrity Check:
-
Why MTT? It measures mitochondrial succinate dehydrogenase activity.[1] It is robust for hydrophobic compounds like benzoxazoles.
-
Critical Control: Benzoxazoles are often dissolved in DMSO. The final DMSO concentration must be <0.1% to prevent solvent-induced cytotoxicity.
Materials:
-
Cell Lines: HepG2 (Liver), MCF-7 (Breast), HUVEC (Normal control).
-
Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (anhydrous), Doxorubicin (Positive Control).
Step-by-Step Methodology:
-
Seeding:
-
Seed cells in 96-well plates at a density of
cells/well in 100 µL complete media. -
Note: Allow 24h incubation for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzoxazole derivative (0.1 µM to 100 µM).
-
Add 100 µL of treatment media to wells (Triplicate).
-
Controls: Blank (Media only), Vehicle Control (0.1% DMSO), Positive Control (Doxorubicin).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT stock (5 mg/mL) to each well.
-
Incubate for 4 hours . Look for purple formazan crystals.
-
-
Solubilization:
-
Quantification:
-
Measure Absorbance (OD) at 570 nm (reference 630 nm).
-
Data Analysis Template:
Calculate % Cell Viability using the formula:
| Compound ID | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HUVEC IC50 (µM) | Selectivity Index (SI)* |
| BZOX-01 | 12.5 ± 1.2 | 8.4 ± 0.5 | >100 | >11.9 |
| BZOX-02 | 45.2 ± 3.1 | 50.1 ± 4.2 | 48.0 | 1.06 (Toxic) |
| Doxorubicin | 1.2 ± 0.1 | 0.8 ± 0.1 | 15.0 | 18.7 |
*SI = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 3 is generally considered selective.
Protocol 2: Mechanistic Validation (VEGFR-2 Inhibition)
Objective: Confirm if the observed cytotoxicity is linked to angiogenesis inhibition via VEGFR-2.
Method: Enzyme-Linked Immunosorbent Assay (ELISA) for VEGFR-2 (KDR) phosphorylation or total protein.
Step-by-Step Methodology:
-
Lysate Preparation:
-
Treat HepG2 cells with the IC50 concentration of the benzoxazole derivative for 24h.
-
Lyse cells using RIPA buffer containing protease/phosphatase inhibitors.
-
-
ELISA Setup:
-
Use a Human VEGFR-2 ELISA kit.
-
Coat plate with capture antibody (anti-VEGFR2) overnight at 4°C.
-
Block with 1% BSA for 1h.
-
-
Binding & Detection:
-
Add 100 µL of cell lysate. Incubate 2h.
-
Add detection antibody (Biotinylated anti-VEGFR2).
-
Add Streptavidin-HRP followed by TMB substrate.
-
-
Validation:
-
Compare OD450 against a standard curve of recombinant VEGFR-2.
-
Result: Effective benzoxazoles (like compound 14b in literature) should significantly reduce VEGFR-2 concentration or phosphorylation levels compared to the untreated control.
-
Workflow Summary: From Synthesis to Lead
The following workflow outlines the logical progression for evaluating benzoxazole derivatives, ensuring resources are not wasted on non-viable candidates.
Figure 2: Strategic workflow for the biological evaluation of benzoxazole derivatives.
References
-
VEGFR-2 Inhibition: El-Mekabaty, A., et al. (2022).[4][5][6][7] "Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation." Scientific Reports.[4]
-
Topoisomerase II Inhibition: Erol, M., et al. (2020). "Design, synthesis and biological evaluation of new benzoxazole derivatives as topoisomerase II inhibitors." Bioorganic Chemistry. [5]
-
Tubulin Polymerization: Zhang, L., et al. (2023).[8] "Benzimidazole and benzoxazole derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.
-
MTT Assay Protocol: Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. researchhub.com [researchhub.com]
- 4. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial and antifungal activity of substituted benzoxazoles
Application Note: Evaluation of Substituted Benzoxazoles as Antimicrobial and Antifungal Agents
Executive Summary
The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores.[1] Substituted benzoxazoles—heterocyclic compounds fusing a benzene and oxazole ring—have emerged as potent bioisosteres of nucleic bases (adenine/guanine). This structural similarity allows them to interact effectively with biological targets such as bacterial DNA gyrase and fungal CYP51.
This guide provides a comprehensive technical framework for the synthesis, screening, and validation of benzoxazole derivatives. It moves beyond basic testing to include specific protocols for handling the solubility challenges inherent to these lipophilic compounds and interpreting Structure-Activity Relationships (SAR).
The Benzoxazole Pharmacophore & SAR
The biological efficacy of benzoxazoles is dictated by substitutions at the C-2, C-5, and C-6 positions.[2]
-
C-2 Position (The "Warhead"): This is the critical site for target affinity. Substitution with mercapto (-SH) , amino (-NH2) , or phenyl groups often enhances interaction with the active sites of enzymes.
-
C-5 & C-6 Positions (Electronic Modulation):
-
Electron-Withdrawing Groups (EWGs): Substituents like Nitro (
) or Halogens ( ) at C-5 increase lipophilicity and often improve potency against Gram-positive bacteria. -
Electron-Donating Groups (EDGs): Methyl or methoxy groups can alter solubility but may reduce metabolic stability.
-
Mechanism of Action (MoA)
Benzoxazoles exhibit a dual-mode of action depending on the target organism:
-
Antibacterial: They act as DNA intercalators or ATP-competitive inhibitors of DNA Gyrase (Topoisomerase II) , preventing bacterial DNA replication.
-
Antifungal: They inhibit Lanosterol 14
-demethylase (CYP51) , disrupting ergosterol biosynthesis and compromising cell membrane integrity.
Figure 1: Dual mechanism of action for benzoxazole derivatives targeting bacterial DNA replication and fungal membrane synthesis.
Experimental Workflows & Protocols
Protocol A: In Vitro Antibacterial Screening (MIC)
Standard: CLSI M07-A10 (Broth Microdilution) Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
Reagents:
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Resazurin dye (0.015%) (Optional, for visual endpoint).
-
Solvent: DMSO (Dimethyl sulfoxide).
Procedure:
-
Stock Preparation: Dissolve the benzoxazole derivative in 100% DMSO to a concentration of 10 mg/mL.
-
Critical Note: Benzoxazoles are lipophilic. Ensure complete solubilization. If precipitation occurs upon dilution, sonicate for 5 minutes.
-
-
Dilution Series: In a 96-well plate, perform 2-fold serial dilutions using MHB. The final concentration range should typically span 512
g/mL to 0.5 g/mL.-
Control: Ensure the final DMSO concentration in the well is
to avoid solvent toxicity masking the compound's effect.
-
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. Add 100 L to each well. -
Incubation: Incubate at 37°C for 16–20 hours.
-
Readout:
-
Turbidity: Visual inspection for cloudiness.
-
Resazurin: Add 30
L of resazurin solution. Incubate for 2 hours. A change from blue (resazurin) to pink (resorufin) indicates viable growth. The MIC is the lowest concentration remaining blue.
-
Protocol B: Antifungal Susceptibility Testing
Standard: CLSI M27-A3 (Yeasts) Objective: Evaluate efficacy against Candida albicans or Aspergillus niger.
Modifications from Antibacterial Protocol:
-
Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0). MHB is not suitable for antifungal testing due to interference.
-
Inoculum: Adjust yeast cells to
to cells/mL. -
Incubation: Longer duration required. Incubate at 35°C for 24–48 hours .
-
Endpoint: Score growth on a 0–4 scale (0 = optically clear, 4 = full growth control). MIC is defined as the concentration causing
inhibition (IC50) compared to control.
Protocol C: Time-Kill Kinetics
Objective: Determine if the benzoxazole is bacteriostatic (inhibits growth) or bactericidal (kills
-
Setup: Prepare tubes with MHB containing the compound at
MIC and MIC. Include a growth control (no drug). -
Inoculation: Add bacteria (~
CFU/mL). -
Sampling: Remove aliquots at
hours. -
Plating: Perform serial dilutions and plate on nutrient agar. Count colonies (CFU/mL) after incubation.
-
Interpretation:
-
Bactericidal:
log10 reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
log10 reduction.
-
Data Analysis & Visualization
When reporting results, organize data to highlight the impact of specific substitutions.
Table 1: Representative Activity Profile of 2-Substituted Benzoxazoles
| Compound ID | R1 (C-2) | R2 (C-5) | MIC S. aureus ( | MIC E. coli ( | MIC C. albicans ( | Activity Note |
| BZX-01 | Phenyl | H | 64 | 128 | >128 | Low activity (Baseline) |
| BZX-05 | -SH (Mercapto) | 4 | 16 | 32 | Strong antibacterial | |
| BZX-09 | -NH2 (Amino) | -Cl | 8 | 32 | 8 | Broad spectrum |
| Ciprofloxacin | (Control) | - | 0.5 | 0.015 | - | Ref. Antibiotic |
| Fluconazole | (Control) | - | - | - | 1.0 | Ref. Antifungal |
Experimental Workflow Diagram
Use this logic flow to guide your screening pipeline.
Figure 2: Standardized workflow from chemical synthesis to lead optimization for benzoxazole candidates.
Troubleshooting & Expert Tips
-
Solubility Artifacts: If MIC values vary wildly between replicates, the compound likely precipitated in the media. Solution: Use a co-solvent system (e.g., 5% Tween-80) or confirm solubility limits via nephelometry before testing.
-
False Positives in Resazurin Assays: Benzoxazoles with strong reducing potential (e.g., certain thiol derivatives) can reduce resazurin chemically, turning it pink without bacterial growth. Solution: Always run a "sterile control" (Media + Compound + Dye, no bacteria).
-
pH Sensitivity: The benzoxazole ring can hydrolyze under strongly acidic conditions. Ensure media is buffered to pH 7.2–7.4 (MHB is naturally buffered, but check after adding compound).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3][4][5]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[6][7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[6]
-
Kakkar, S., et al. (2018).
-
Rakesh, K.P., et al. (2016). "Benzoxazole: The molecule of diverse biological activities." Bioorganic Chemistry.
-
Oksuzoglu, E., et al. (2008).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. researchgate.net [researchgate.net]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
Advanced Application Note: 2-(3-Nitrophenyl)benzoxazole in OLED Architectures
Executive Summary & Strategic Utility
2-(3-Nitrophenyl)benzoxazole (3-NPB) represents a critical class of electron-deficient heteroaromatic scaffolds used in the development of Organic Light-Emitting Diodes (OLEDs).[1] While the nitro (
-
High-Electron-Affinity Precursor: It is the primary intermediate for synthesizing 2-(3-aminophenyl)benzoxazole , a gateway to "Push-Pull" (Donor-Acceptor) deep-blue emitters and Hybridized Local and Charge-Transfer (HLCT) materials.[1]
-
Electron Transport/Hole Blocking Core: The benzoxazole moiety possesses a deep Highest Occupied Molecular Orbital (HOMO) level (
eV), making derivatives of this scaffold ideal for Hole Blocking Layers (HBL) to confine excitons within the Emission Layer (EML).
This guide details the high-purity synthesis, functionalization, and device integration protocols for 3-NPB derivatives, emphasizing the transition from a non-emissive precursor to a high-efficiency OLED material.
Material Properties & Mechanistic Insight[1][2]
Electronic Structure & Quenching Mechanisms
The intrinsic properties of 3-NPB are defined by the interplay between the electron-withdrawing benzoxazole ring and the nitro substituent.[1]
| Property | Value (Approx.) | Mechanistic Implication |
| Molecular Formula | Planar heteroaromatic system.[1] | |
| LUMO Level | Low LUMO facilitates electron injection from the cathode.[1] | |
| HOMO Level | Deep HOMO effectively blocks hole leakage (Hole Blocking).[1] | |
| Triplet Energy ( | High ( | Suitable for preventing triplet exciton quenching in phosphorescent OLEDs (PhOLEDs).[1] |
| Fluorescence | Weak/Quenched | The |
The "Acceptor" Role in HLCT Design
To utilize 3-NPB in emissive layers, the nitro group must be reduced and functionalized. The benzoxazole ring acts as the Acceptor (A) , while an amine-derived group acts as the Donor (D) . This D-A architecture separates the HOMO and LUMO distributions, enabling:
-
Small
: Facilitates Reverse Intersystem Crossing (RISC) for high efficiency.[1] -
High PLQY: Restores radiative decay pathways inhibited by the nitro group.[1]
Protocol 1: High-Purity Synthesis & Purification
Objective: Synthesize electronic-grade (>99.9%) 3-NPB and prepare it for functionalization. Impurities like residual halides or metal ions act as deep traps in OLEDs, severely reducing device lifetime.
Reagents
-
2-Aminophenol (Reagent Grade,
) -
3-Nitrobenzoyl chloride (Sublimed grade preferred)[1]
-
Polyphosphoric acid (PPA) or Dioxane/Pyridine[1]
-
Ethanol/Water (for recrystallization)[1]
Step-by-Step Methodology
-
Condensation Reaction:
-
Dissolve 2-aminophenol (1.0 eq) in dry 1,4-dioxane under
flow. -
Add pyridine (1.1 eq) as an acid scavenger.[1]
-
Dropwise add 3-nitrobenzoyl chloride (1.0 eq) dissolved in dioxane at 0°C.
-
Critical Checkpoint: Maintain temperature
to prevent side reactions.[1] -
Reflux at 100°C for 6 hours until TLC confirms consumption of starting materials.
-
-
Cyclization:
-
Purification (The OLED Standard):
Quality Control Criteria
-
HPLC:
purity.[1] -
TGA (5% loss):
(confirms thermal stability). -
Elemental Analysis: C, H, N within 0.3% of theoretical.
Protocol 2: Functional Transformation (Nitro to Amine)
Context: Direct use of 3-NPB is limited to electron transport layers.[1] For emissive layers, it must be converted to 2-(3-aminophenyl)benzoxazole (3-APB) .[1]
Figure 1: Synthetic workflow transforming the electron-deficient 3-NPB precursor into a functional Donor-Acceptor OLED emitter.
Reduction Procedure:
-
Suspend 3-NPB in ethanol.
-
Add 10% Pd/C catalyst (5 wt% loading).[1]
-
Add Hydrazine monohydrate dropwise at reflux (60°C).
-
Monitor color change (Yellow
Colorless/Fluorescent).[1] -
Filter hot to remove Pd/C. Crystallize 3-APB.[1]
Device Integration: Architecture & Fabrication
When used as an Electron Transport Material (ETM) or Hole Blocking Material (HBM) , the benzoxazole derivative is integrated into the following stack.
OLED Stack Configuration
| Layer Function | Material Class | Thickness (nm) | Role of Benzoxazole Derivative |
| Anode | ITO | 100-150 | Transparent hole injection.[1] |
| HIL | PEDOT:PSS / HAT-CN | 10-40 | Hole injection modification.[1] |
| HTL | TAPC / TPD | 40-50 | Hole transport.[1] |
| EML | Host:Dopant | 20-30 | Exciton formation.[1] |
| HBL/ETL | Benzoxazole Derivative | 30-50 | Blocks holes (Deep HOMO) & Transports electrons. |
| EIL | LiF / Liq | 1-2 | Electron injection.[1] |
| Cathode | Al / Ag | 100 | Electrode.[1] |
Fabrication Protocol (Vacuum Deposition)
-
Substrate Cleaning: Ultrasonic bath in acetone, isopropanol, and deionized water (15 min each). UV-Ozone treat for 20 min.[1]
-
Vacuum Setup: Load purified Benzoxazole material into a Knudsen cell (K-cell). Base pressure
Torr.[1] -
Deposition Rate:
-
Encapsulation: Encapsulate in a
glovebox ( ppm ) using UV-curable epoxy and glass lids.
Critical Analysis: Why Use Benzoxazole?
Energy Level Alignment
The benzoxazole core provides a "deep" HOMO compared to standard materials like Alq3.[1] This creates a large energy barrier (
If
Thermal Stability
Benzoxazole derivatives typically exhibit high glass transition temperatures (
Figure 2: Energy level alignment showing the Hole Blocking capability of Benzoxazole derivatives. The deep HOMO (-6.3 eV) prevents holes from escaping the EML.[1]
References
-
Direct Synthesis & Properties: Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. Advanced Journal of Chemistry-Section A, 2023.[1][2]
-
HLCT & Blue Emitters: Benzoxazole-Based Hybridized Local and Charge-Transfer Deep-Blue Emitters for Solution-Processable OLEDs. ACS Applied Materials & Interfaces, 2023.
-
Electron Transport Studies: New organic light-emitting-diodes using benzoxazole derivatives. IEEE Transactions on Fundamentals and Materials, 1998.[3] [1]
-
Mechanosynthesis & Green Chemistry: Mechanosynthesis of Solid-State Benzoxazoles for Use as OLED. MDPI, 2025.
-
Photophysical Characterization: Synthesis and properties of new 2-benzothiazole and 2-benzoxazole-nitroaryl-sulfides. Revue Roumaine de Chimie, 2013.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Nitrophenyl)benzoxazole
Case ID: 2-NPB-SYNTH-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Optimization in Benzoxazole Condensation
Executive Summary: The Chemistry of Failure
Synthesizing 2-(3-nitrophenyl)benzoxazole requires navigating a competition between thermodynamic stability and kinetic traps. The most robust protocol involves the condensation of 2-aminophenol with 3-nitrobenzoic acid in polyphosphoric acid (PPA) .
While the target molecule is stable, the pathway is fraught with two primary failure modes:
-
The "Amide Trap": The reaction arrests at the intermediate N-(2-hydroxyphenyl)-3-nitrobenzamide due to insufficient dehydration energy.
-
Oxidative Oligomerization: The electron-rich 2-aminophenol precursor oxidizes rapidly into "black tar" quinoid impurities before it can couple with the electron-deficient nitrobenzoic acid.
This guide provides the mechanistic insight and troubleshooting protocols to resolve these specific issues.
Reaction Pathway & Side Reaction Map
The following diagram illustrates the critical decision points in the reaction matrix. The Blue path is the desired synthesis; Red paths indicate side reactions.
Figure 1: Mechanistic pathway showing the critical dehydration step (Amide
Technical Troubleshooting Guide
Issue A: The "Black Tar" Phenomenon
Symptom: The reaction mixture turns opaque black/dark brown immediately upon heating; yield is <20%; product is difficult to crystallize.
Root Cause: Oxidative Polymerization of 2-Aminophenol. 2-Aminophenol is highly susceptible to air oxidation, forming quinone imines that polymerize into dark, insoluble tars. This reaction competes with the desired N-acylation. The 3-nitro group on the benzoic acid partner is electron-withdrawing, making the acid less electrophilic and slowing the initial coupling, giving the aminophenol more time to degrade.
Protocol Fix:
-
Degas PPA: Polyphosphoric acid is viscous and traps oxygen. Heat the PPA alone to 100°C under vacuum for 20 minutes before adding reagents.
-
Nitrogen Blanket: Conduct the entire reaction under a strict
or Ar atmosphere. -
"Salt" Strategy: Use 2-aminophenol hydrochloride instead of the free base. The hydrochloride salt is more stable against oxidation. It will release HCl in situ in the PPA, but this does not interfere with the reaction [1].
Issue B: Product Melts over a Wide Range (110–140°C)
Symptom: NMR shows a mixture of the target benzoxazole and a secondary compound with a broad -OH peak and an amide -NH peak.
Root Cause: Incomplete Cyclodehydration (The Amide Trap). The reaction proceeds in two steps: (1) Formation of the amide intermediate, and (2) Ring closure. Step 2 has a significantly higher activation energy. If the reaction temperature never exceeds 110°C, or if the reaction time at peak temperature is too short, you isolate the N-(2-hydroxyphenyl)-3-nitrobenzamide intermediate [2].
Protocol Fix:
-
Step-Up Heating Profile:
-
Stage 1: 60–80°C for 1–2 hours (favors Amide formation, minimizes tar).
-
Stage 2:140–150°C for 2–4 hours (forces Cyclization).
-
-
Check PPA Quality: PPA acts as the dehydrating agent. If your PPA has absorbed moisture (turned to sticky liquid rather than viscous syrup), it cannot effectively remove the water molecule generated during cyclization. Use fresh PPA with high
content (80-85%) [3].
Issue C: Low Yield with 3-Nitrobenzaldehyde (Alternative Route)
Symptom: Using the aldehyde route (oxidative cyclization) yields a complex mixture.
Root Cause: Over-oxidation or Azomethine Hydrolysis. When using 3-nitrobenzaldehyde, the intermediate is a Schiff base (imine). The nitro group is an electron-withdrawing group (EWG), which destabilizes the Schiff base toward hydrolysis (reverting to starting materials) in the presence of water. Furthermore, strong oxidants required to close the ring (e.g., Pb(OAc)4, DDQ) can cause side reactions with the electron-rich phenol ring [4].
Recommendation: Switch to the Carboxylic Acid + PPA route. It is thermodynamically driven and avoids the delicate redox balance required by the aldehyde method.
Validated Synthesis Protocol (PPA Method)
This protocol is optimized to minimize the side reactions listed above.
Reagents:
-
2-Aminophenol (1.0 eq) - Recrystallize if dark
-
3-Nitrobenzoic Acid (1.05 eq)
-
Polyphosphoric Acid (PPA) - 10-15g per 1g of reactant
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, add PPA. Heat to 80°C under vacuum to degas.
-
Mixing: Cool to 60°C. Add 2-aminophenol and 3-nitrobenzoic acid under
flow. Mechanical stirring is preferred over magnetic due to viscosity. -
Amidation (Stage 1): Stir at 80°C for 1.5 hours . Note: This gentle phase prevents thermal decomposition of the amine.
-
Cyclization (Stage 2): Ramp temperature to 140°C and hold for 3 hours . The mixture should be homogenous.
-
Quenching: Cool to ~80°C (still flowable). Pour slowly into crushed ice/water with vigorous stirring. The benzoxazole will precipitate.
-
Critical Step: Neutralize the slurry with saturated
or to pH 7-8. If the solution is too acidic, the oxazole ring can hydrolyze back to the amide over time [5].
-
-
Purification: Filter the solid.
-
Wash: Water (remove PPA), then cold 10% HCl (removes unreacted amine), then Water.
-
Recrystallization:[1] Dissolve in boiling Ethanol or THF. Add activated charcoal if dark colored (removes tar traces), filter hot, and cool to crystallize.
-
Comparative Data: Acid vs. Aldehyde Route[2]
| Feature | Acid Route (Recommended) | Aldehyde Route |
| Reagents | 3-Nitrobenzoic acid + PPA | 3-Nitrobenzaldehyde + Oxidant (e.g., Mn(OAc)3) |
| Key Intermediate | Amide (Stable) | Schiff Base (Hydrolysis prone) |
| Primary Side Reaction | Incomplete Cyclization | Over-oxidation / Hydrolysis |
| Atom Economy | High (Loss of | Lower (Requires oxidant) |
| Suitability for Nitro | Excellent (Non-reducing env.) | Good, but Schiff base is unstable |
FAQ: Rapid Response
Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave synthesis in PPA is highly effective. Typical conditions: 150°C for 10–15 minutes. This often bypasses the "Amide Trap" by providing rapid, uniform heating, significantly improving yield compared to thermal heating [6].
Q: My product is bright yellow. Is this normal? A: Yes. 2-(3-Nitrophenyl)benzoxazole is typically a pale yellow to yellow solid. The nitro group conjugates with the benzoxazole system, creating a chromophore. However, dark brown/black indicates tar contamination.
Q: Why avoid metal-catalyzed cyclizations (e.g., Cu or Pd)? A: While effective for many benzoxazoles, metal-catalyzed routes often require reducing conditions or ligands that might react with the nitro group (reducing it to an amine). The PPA acid-mediated route is chemically orthogonal to the nitro functionality [7].
References
-
BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.[2][3][4] Retrieved from
-
Diner, I. (2015). Experimental protocol for 2-phenylbenzoxazole synthesis in PPA. ResearchGate.[5] Retrieved from
-
El'tsov, A. V., et al. (1995).[5] Microwave activation of heterocyclization in reactions of carboxylic acids.[6] Zhurnal Obshchei Khimii, 65(3), 511-13.[5]
-
Organic Chemistry Portal. (2024). Benzoxazole Synthesis: Oxidative Cyclization. Retrieved from
-
University of Notre Dame. Cyclization process for β-lactams and benzoxazole intermediates. Curate ND. Retrieved from
-
Feng, L., et al. (2005).[5] Research on the microwave synthesis and spectroscopy of 2-aryl-substituted benzoxazole. Shanxi Daxue Xuebao, 28(4), 396-399.[5]
-
Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.[1][2][3][7] Int. J. Pharm.[3] Sci. Rev. Res. Retrieved from [3]
Sources
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Benzoxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpbs.com [ijpbs.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for using 2-(3-Nitrophenyl)benzoxazole as a fluorescent probe
This guide is structured as a direct response from a Senior Application Scientist at a technical support center. It prioritizes experimental logic, mechanistic understanding, and actionable troubleshooting steps.
Case ID: 3NPB-TRBL-001 Topic: Troubleshooting & Optimization of 2-(3-Nitrophenyl)benzoxazole (3-NPB) Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Core Mechanism & Probe Logic
To troubleshoot effectively, you must understand the photophysics governing this probe. 2-(3-Nitrophenyl)benzoxazole (3-NPB) acts as a "turn-on" fluorogenic probe designed primarily for the detection of Nitroreductase (NTR) activity and Hypoxia .
-
The "Off" State: In its native form, the nitro group (
) at the 3-position of the phenyl ring acts as a potent fluorescence quencher via Intersystem Crossing (ISC) or Photoinduced Electron Transfer (PET) . The molecule is virtually non-fluorescent. -
The "On" State: Under reductive conditions (mediated by NTR enzymes and NADH), the nitro group is reduced to an amine (
). This converts the molecule into 2-(3-aminophenyl)benzoxazole (3-APB) . The amine restores the Intramolecular Charge Transfer (ICT) process, resulting in strong fluorescence.
Critical Distinction: Unlike the 2-aminophenyl isomer, the 3-aminophenyl product cannot form an intramolecular hydrogen bond with the oxazole nitrogen. Therefore, it does not undergo Excited-State Intramolecular Proton Transfer (ESIPT). Expect a standard Stokes shift (Blue/Cyan emission), not the massive Stokes shift seen in ESIPT probes.
Mechanism Visualization
Figure 1: Bioreduction pathway of 3-NPB. The nitro-to-amine conversion restores the radiative decay pathway.
Troubleshooting Guide (FAQ Format)
Issue 1: "I see no fluorescence signal after incubation."
Diagnosis: This is the most common issue. It usually stems from spectral mismatch or lack of catalytic co-factors.
-
Check 1: Excitation Wavelength.
-
The Trap: Many users try to excite this probe with a standard GFP laser (488 nm). This will fail.
-
The Fix: The reduced product (3-APB) is a benzoxazole derivative. These typically absorb in the UV-A region. You must use a DAPI/Hoechst filter set or a 405 nm laser line.
-
Target: Ex: 330–360 nm | Em: 420–460 nm (Blue).
-
-
Check 2: The Co-Factor Requirement.
-
The Science:[1] NTR enzymes are flavoproteins that require a hydride donor.
-
The Fix: Ensure you have added NADH or NADPH (typically 100–500 µM) to your in vitro assay. Without this electron donor, the enzyme cannot reduce the probe.
-
-
Check 3: Oxygen Status.
-
The Science:[1] In live cells, Type II nitroreductases are oxygen-sensitive. In the presence of
, the nitro radical anion intermediate can be re-oxidized back to the parent compound (futile cycling), preventing the formation of the fluorescent amine. -
The Fix: If detecting hypoxia, ensure strict anaerobic conditions (
). If using E. coli NTR (Type I), oxygen sensitivity is less critical but can still lower yield.
-
Issue 2: "The probe precipitated in the buffer."
Diagnosis: Benzoxazoles are hydrophobic planar molecules with poor aqueous solubility.
-
The Fix:
-
Prepare a high-concentration stock (e.g., 10–20 mM) in DMSO .
-
Dilute into the assay buffer (PBS/HEPES) immediately before use.
-
Keep the final DMSO concentration
for cell assays or for enzymatic assays. -
Optional: Add a non-ionic surfactant like Pluronic F-127 (0.02%) to the buffer to assist dispersion.
-
Issue 3: "Is this probe specific to Nitroreductase?"
Diagnosis: Specificity is generally high, but chemical interferences exist.
-
Potential Interferences:
-
Biothiols (GSH, Cys): While 3-NPB is less susceptible than dinitro-benzenes, high concentrations of physiological thiols can sometimes cause nucleophilic displacement or slow chemical reduction.
-
Validation Step: Always run a control with a specific NTR inhibitor (e.g., Dicoumarol ) to confirm the signal is enzyme-dependent.
-
Experimental Protocols
A. In Vitro Enzymatic Assay (Standardization)
Use this protocol to verify the probe works before moving to precious cell samples.
| Component | Concentration | Volume | Notes |
| Buffer | 10 mM PBS (pH 7.4) | 900 µL | pH affects fluorescence intensity.[2] |
| NADH | 500 µM | 50 µL | Freshly prepared. |
| Probe (3-NPB) | 10 µM | 10 µL | Add last from DMSO stock. |
| Enzyme (NTR) | 1–5 µg/mL | 40 µL | E. coli Nitroreductase is standard. |
Procedure:
-
Mix Buffer and NADH in a quartz cuvette.
-
Add Probe (3-NPB) and mix.
-
Record a "Time 0" spectrum (Should be non-fluorescent).
-
Add NTR enzyme.
-
Monitor fluorescence evolution at
nm over 20 minutes.
B. Live Cell Imaging (Hypoxia Detection)
-
Seeding: Plate cells (e.g., A549, HeLa) on confocal dishes.
-
Probe Loading: Incubate with 5–10 µM 3-NPB for 30 minutes at 37°C.
-
Hypoxia Induction:
-
Method A: Incubate in a hypoxia chamber (
) for 2–4 hours. -
Method B: Chemical induction using CoCl₂ (100 µM) or Desferrioxamine (DFO).
-
-
Washing: Wash cells 3x with PBS to remove extracellular probe (reduces background).
-
Imaging:
-
Channel: DAPI/Blue channel.
-
Excitation: 405 nm laser or 360 nm UV lamp.
-
Emission Collection: 420–480 nm.
-
Optical Properties Summary
The following data is estimated for the reduced product (3-APB) based on benzoxazole structure-activity relationships [1][3].
| Parameter | Value (Approx.) | Notes |
| Excitation Max ( | 330 – 350 nm | Requires UV/Violet optics. |
| Emission Max ( | 420 – 460 nm | Blue fluorescence. |
| Stokes Shift | ~80 – 100 nm | Standard ICT shift (Not ESIPT). |
| Solubility | Low (Aqueous) | Soluble in DMSO, MeOH, ACN. |
| Quantum Yield ( | 0.3 – 0.5 | Moderate brightness in polar solvents. |
References
-
Synthesis and Photophysics of Benzoxazoles: Regis, A. C., et al. (2020).[3] Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Nitroreductase Detection Mechanisms: Xu, Z., et al. (2013). Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe.[4] NIH / PubMed. [Link]
-
Benzoxazole Fluorescence Properties: Bürckstümmer, H., et al. (2011). Solvatochromism and 2,1,3-Benzothiadiazole/Benzoxazole derivatives. ResearchGate / MDPI. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles: Wang, L., et al. (2015). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. PMC - NIH. [Link]
Disclaimer: This guide assumes the use of pure 2-(3-Nitrophenyl)benzoxazole. Impurities or isomeric mixtures (e.g., 2-nitrophenyl variants) will significantly alter spectral properties.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly efficient nitroaryl group for detection of nitroreductase and imaging of hypoxic tumor cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Byproducts in 2-Aminophenol Cyclization
Topic: Minimizing Byproducts in the Cyclization of 2-Aminophenols to Benzoxazoles Audience: Researchers, Medicinal Chemists, Process Chemists Role: Senior Application Scientist
Executive Summary & Mechanistic Insight[1]
The synthesis of benzoxazoles from 2-aminophenols is a cornerstone reaction in drug discovery, yielding scaffolds found in NSAIDs, antimicrobials, and fluorescent probes. However, the electron-rich nature of the 2-aminophenol substrate creates a "instability window" where oxidative dimerization and competitive acylation can severely degrade yield.
The Core Challenge: The reaction requires a delicate balance. You must activate the electrophile (carboxylic acid/aldehyde) sufficiently to react with the amine, but avoid conditions that trigger the oxidation of the phenol or the formation of stable, acyclic intermediates (Schiff bases or amides) that refuse to cyclize.
The Reaction Landscape (Graphviz Diagram)
The following diagram maps the critical divergence points where the reaction succeeds (green) or fails (red).
Caption: Mechanistic divergence in benzoxazole synthesis. Red paths indicate failure modes (oxidation, stalling, over-reaction).
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users in the field.
Issue 1: "My reaction mixture turns black/tarry almost immediately."
Diagnosis: Oxidative Dimerization. 2-Aminophenols are highly susceptible to oxidation by atmospheric oxygen, forming 2-amino-3H-phenoxazin-3-one (a dark red/black chromophore) and complex oligomers. This is the most common cause of low yields and difficult purification.
Corrective Actions:
-
Purification of Starting Material: If your 2-aminophenol is dark brown/purple, it is already compromised. Recrystallize from ethanol/water (with a pinch of sodium dithionite) before use.
-
Inert Atmosphere: Strictly degas solvents (sparge with N2/Ar for 15 mins) and run the reaction under an inert balloon or manifold.
-
Antioxidant Additive: For extremely sensitive substrates, adding 1-2 mol% of sodium dithionite (Na2S2O4) or ascorbic acid can scavenge initial oxidants without interfering with the condensation.
Issue 2: "I isolated a solid, but NMR shows it's the acyclic amide (or imine), not the benzoxazole."
Diagnosis: Incomplete Cyclization (The "Energy Well" Trap). The formation of the intermediate amide (from acids) or imine (from aldehydes) is fast. The subsequent ring closure requires overcoming an activation barrier and, crucially, the removal of water or oxidative dehydrogenation .
Corrective Actions:
-
For Carboxylic Acid Routes:
-
Increase Temperature: Ring closure often requires >100°C. If refluxing in ethanol (78°C), switch to toluene (110°C) or xylene (140°C).
-
Water Removal: Use a Dean-Stark trap or add molecular sieves (4Å) to drive the equilibrium toward the cyclized product (Le Chatelier’s principle).
-
Catalyst Switch: Switch from weak acids to Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA), which act as both solvent and powerful dehydrating agents.
-
-
For Aldehyde Routes:
-
Check Oxidant: The imine cannot cyclize to benzoxazole without losing two hydrogens. Ensure you have an oxidant present (e.g., DDQ, MnO2, PhI(OAc)2, or air with a catalyst like CuI or Fe-catalysts).
-
Issue 3: "I am getting significant amounts of N,O-diacylated byproduct."
Diagnosis: Kinetic Overshoot. When using highly reactive acylating agents like acid chlorides or anhydrides, the phenolic oxygen—though less nucleophilic than the amine—can react if the reagent is in excess or the base is too strong.
Corrective Actions:
-
Stoichiometry Control: Use exactly 1.0–1.05 equivalents of the electrophile.
-
Stepwise pH Control: Conduct the reaction in a biphasic system (Schotten-Baumann conditions) where the pH is kept near 4-5 initially to favor amine reaction, then raised only if necessary.
-
Hydrolysis Workup: If diacylation occurs, treat the crude mixture with mild base (K2CO3 in MeOH) at room temperature. The phenolic ester is far more labile than the amide or the benzoxazole and will hydrolyze back to the phenol, which can then be cyclized.
Optimized Experimental Protocols
These protocols are designed to be "self-validating"—they include checkpoints to ensure the reaction is proceeding correctly.
Protocol A: PPA-Mediated Cyclization (Robust Standard)
Best for: Stable carboxylic acids, gram-scale synthesis, avoiding air sensitivity.
-
Setup: In a round-bottom flask, mix 2-aminophenol (1.0 equiv) and the carboxylic acid (1.0 equiv) .
-
Solvent/Catalyst: Add Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of substrate). PPA serves as solvent, acid catalyst, and dehydrating agent.
-
Reaction: Heat to 120–140°C with overhead stirring (magnetic stirring may fail due to viscosity).
-
Checkpoint: The mixture should become a homogeneous syrup. If it turns pitch black instantly, check inert atmosphere.
-
-
Quench: Pour the hot syrup slowly into crushed ice/water with vigorous stirring.
-
Observation: The product should precipitate as a solid.
-
-
Neutralization: Adjust pH to ~7-8 with saturated NaHCO3 or NH4OH.
-
Why? To ensure any unreacted aminophenol stays in solution (as phenolate) or is easily washed away, while the benzoxazole precipitates.
-
-
Purification: Filter and wash with water. Recrystallize from Ethanol/Water.
Protocol B: Oxidative Cyclization with Aldehydes (Green/Mild)
Best for: Sensitive substrates, diversity-oriented synthesis.
-
Setup: Mix 2-aminophenol (1.0 equiv) and aldehyde (1.0 equiv) in Ethanol .
-
Catalyst: Add Na2S2O5 (Sodium metabisulfite, 1.0 equiv) or a catalytic oxidant system (e.g., CuI (5 mol%) + TBHP ).
-
Note: Using metabisulfite acts as a mild oxidant/trapping agent that facilitates the transition from Schiff base to benzoxazole.
-
-
Reflux: Heat to reflux for 4–6 hours.
-
Checkpoint: Monitor TLC.[1] The intermediate imine often has a different Rf than the product. Do not stop until the imine spot disappears.
-
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with NaHCO3 and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Data Summary: Reagent Comparison
| Reagent Class | Primary Byproduct Risk | Cyclization Efficiency | Green Score | Recommendation |
| Carboxylic Acid + PPA | Charring/Tars (if too hot) | High (Dehydrating) | Low (Acid waste) | Gold Standard for bulk synthesis. |
| Aldehyde + Oxidant | Schiff Base Stalling | Moderate (Requires Ox.) | High (if Air/Cat used) | Best for library generation. |
| Acid Chloride | N,O-Diacylation | High | Low (HCl gas, waste) | Use only if Acid is unreactive. |
| Orthoesters | Incomplete condensation | High | Medium | Good for C2-unsubstituted or Methyl. |
Decision Tree for Troubleshooting
Use this flow to determine the next step in your optimization.
Caption: Step-by-step logic for diagnosing reaction failures.
References
-
Mayo, M. S., et al. (2014).[2][3] "Cyclization reactions of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI."[2] The Journal of Organic Chemistry, 79(13), 6310-6314.
-
Bastug, G., Eviolitte, C., & Markó, I. E. (2012).[2] "Efficient synthesis of benzoxazoles from ortho-substituted anilines and orthoesters." Organic Letters, 14(14), 3502-3505.[2]
-
Dang, M. H. D., et al. (2020).[2] "Sulfur-promoted reductive coupling/annulation of o-nitrophenols with benzaldehydes." Synthesis, 52(11), 1687-1694.
-
Gorepatil, P. B., et al. (2013).[2] "Samarium triflate catalyzed synthesis of benzoxazoles in aqueous medium."[2][4] Synlett, 24(17), 2241-2244.
-
Neumann, K. T., et al. (2015).[2] "One-pot synthesis of benzoxazoles from aryl bromides." Organic Letters, 17(8), 2094-2097.
Sources
Technical Support Center: Green Synthesis of 2-Arylbenzoxazole Derivatives
Welcome to the technical support center for the green synthesis of 2-arylbenzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into common experimental challenges and frequently asked questions. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively and embrace sustainable synthetic practices.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-arylbenzoxazoles using green chemistry principles.
Question 1: I am getting a low yield of my 2-arylbenzoxazole product. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 2-arylbenzoxazoles can stem from several factors, primarily related to reaction conditions and catalyst efficiency.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC).
-
Temperature: Gradually increase the reaction temperature. For instance, some copper-catalyzed reactions are conducted at 90°C in ethanol.[1] Be mindful that excessively high temperatures can lead to side product formation.[2]
-
Energy Input: If using microwave or ultrasound-assisted synthesis, ensure adequate power is supplied to the reaction mixture. Microwave-assisted syntheses can significantly reduce reaction times and improve yields.[3][4][5]
-
-
-
Catalyst Deactivation or Insufficiency: The catalyst may have lost its activity or the amount used might be suboptimal.
-
Troubleshooting:
-
Catalyst Loading: The optimal catalyst amount is crucial. For example, in a synthesis using magnetically separable Ag@Fe2O3 core-shell nanoparticles, 20 mg of the catalyst was found to be sufficient for an excellent yield.[6]
-
Catalyst Choice: The choice of catalyst is substrate-dependent. For instance, iron-catalyzed reactions have shown good to excellent yields with a wide range of functionalities.[7] Consider screening different green catalysts like samarium triflate in an aqueous medium or a Brønsted acidic ionic liquid gel for solvent-free conditions.[8][9]
-
Catalyst Recycling: When reusing a catalyst, ensure it is properly washed and dried between runs to remove any adsorbed impurities that might inhibit its activity.[9]
-
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.
-
Troubleshooting:
-
Green Solvents: Experiment with different green solvents. Water is an excellent choice for some methods.[8] Ionic liquids and deep eutectic solvents are also effective and can often be recycled.[9][10][11][12][13][14] Some protocols have successfully used waste curd water as a catalytic solvent under microwave irradiation, demonstrating a waste-to-wealth approach.[4][5]
-
-
-
Side Product Formation: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Reaction Conditions: Overly harsh conditions (high temperature, strong acids/bases) can promote the formation of side products like dimers or polymers from the self-condensation of 2-aminophenol.[2]
-
Starting Materials: Ensure the purity of your starting materials, particularly the o-aminophenol and the aldehyde or carboxylic acid.[15]
-
-
Question 2: My catalyst is difficult to separate and recycle. What are some effective strategies for catalyst recovery in green synthesis?
Answer:
Catalyst recyclability is a cornerstone of green chemistry. Here are some strategies to improve catalyst separation and reuse:
-
Heterogeneous Catalysts: Employing solid-supported catalysts is a primary strategy for easy separation.
-
Examples:
-
Magnetically Separable Nanoparticles: Catalysts like Ag@Fe2O3 core-shell nanoparticles can be easily removed from the reaction mixture using an external magnet.[6]
-
Ionic Liquid Gels: A Brønsted acidic ionic liquid gel has been shown to be an efficient heterogeneous catalyst that can be separated by centrifugation and reused multiple times without significant loss of activity.[9]
-
-
-
Solvent-Based Separation for Homogeneous Catalysts:
Question 3: I am observing the formation of a stable Schiff base intermediate instead of the desired benzoxazole. How can I promote the cyclization step?
Answer:
The formation of a stable Schiff base is a common intermediate stage that can sometimes be reluctant to cyclize.[2]
Strategies to Promote Cyclization:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the intramolecular cyclization to occur.[2]
-
Use of an Oxidant: In syntheses starting from aldehydes, an oxidative cyclization of the imine intermediate is often required. Ensure your reaction conditions include an appropriate oxidant if necessary.[19]
-
Catalyst Choice: A Lewis acid catalyst can be effective in promoting the cyclization step.[2]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the green synthesis of 2-arylbenzoxazoles.
Q1: What is the general mechanism for the green synthesis of 2-arylbenzoxazoles?
A: Most green synthetic routes for 2-arylbenzoxazoles involve the condensation of an o-aminophenol with either an aldehyde or a carboxylic acid (or its derivative).[20] The general mechanism typically proceeds as follows:
-
Formation of a Schiff Base or Amide:
-
With an aldehyde , the amino group of the o-aminophenol reacts to form a Schiff base (imine) intermediate.
-
With a carboxylic acid , an initial acylation of the amino group forms an amide intermediate.[2]
-
-
Intramolecular Cyclization: The hydroxyl group of the o-aminophenol then attacks the electrophilic carbon of the imine or amide.
-
Dehydration/Oxidation: The final step involves the elimination of a water molecule (dehydration) or an oxidation step to form the stable aromatic benzoxazole ring.
Q2: How do I choose the most appropriate green synthesis method for my specific 2-arylbenzoxazole derivative?
A: The choice of method depends on several factors, including the nature of your substrates, available equipment, and desired scale.
-
For Sensitive Functional Groups: Photocatalytic or electrochemical methods often proceed under mild conditions, which can be advantageous for substrates with sensitive functional groups.[7][10]
-
For Rapid Synthesis: Microwave-assisted and ultrasound-assisted methods can dramatically reduce reaction times.[3][4][5][21]
-
For Scalability and Ease of Purification: Methods employing heterogeneous or magnetically separable catalysts are often more amenable to larger-scale synthesis due to simplified product isolation and catalyst recycling.[6]
Q3: What are the advantages of using alternative energy sources like microwaves and ultrasound in these syntheses?
A: Microwave and ultrasound irradiation offer several benefits over conventional heating methods:
-
Rapid and Uniform Heating: Microwaves provide rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and higher yields.[3][4][5]
-
Enhanced Reaction Rates: Ultrasound irradiation can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures.
-
Energy Efficiency: These methods are generally more energy-efficient than conventional heating.
Q4: Are there any safety considerations I should be aware of when using these green synthesis methods?
A: While green chemistry aims to reduce hazards, standard laboratory safety practices are still essential.
-
Microwave Synthesis: Use dedicated microwave reactors with appropriate pressure and temperature controls. Do not use sealed vessels unless they are specifically designed for this purpose.
-
Nanoparticles: When handling nanoparticle catalysts, use appropriate personal protective equipment (PPE), including gloves and a respirator, to avoid inhalation or skin contact.
-
Ionic Liquids: While many ionic liquids have low volatility, some may still have associated toxicity. Always consult the Safety Data Sheet (SDS) for the specific ionic liquid you are using.
Part 3: Experimental Protocols and Data
Protocol 1: Microwave-Assisted Synthesis using Waste Curd Water
This protocol is adapted from a greener approach utilizing a readily available and environmentally benign catalytic solvent.[4][5]
Step-by-Step Methodology:
-
In a microwave-safe reaction vessel, combine o-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and waste curd water (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 80°C) for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using a Brønsted Acidic Ionic Liquid Gel under Solvent-Free Conditions
This protocol is based on the use of a recyclable heterogeneous catalyst.[9]
Step-by-Step Methodology:
-
In a 5 mL vessel, add o-aminophenol (1 mmol), benzaldehyde (1 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (1 mol %).
-
Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.
-
Monitor the reaction by TLC.
-
Upon completion, dissolve the mixture in ethyl acetate (10 mL).
-
Separate the BAIL gel catalyst by centrifugation.
-
Wash the catalyst with hexane, ethyl acetate, and ethanol, then dry it in a vacuum for reuse.
-
Dry the organic layer over anhydrous MgSO4 and concentrate it under vacuum.
-
Purify the crude product by silica gel column chromatography.[9]
Comparative Data of Green Synthesis Methods
| Method | Catalyst | Solvent | Energy Source | Time | Yield (%) | Reference |
| Microwave-assisted | Waste Curd Water | Water | Microwave | 5-10 min | High | [4] |
| Ionic Liquid Gel | Brønsted Acidic Ionic Liquid | Solvent-free | Conventional Heating | 5 h | High | [9] |
| Magnetic Nanoparticles | Ag@Fe2O3 | Ethanol | Stirring (RT) | 7 min | Excellent | [6] |
| Iron-catalyzed | Fe catalyst | Toluene | Conventional Heating | 12 h | Good to Excellent | [7] |
| Photocatalysis | Eosin Y | Acetonitrile | Visible Light | 12 h | Good | [10] |
Part 4: Visualizations
General Workflow for Green Synthesis and Catalyst Recycling
Caption: A generalized workflow for the green synthesis of 2-arylbenzoxazoles, highlighting the key steps of reaction, workup, and catalyst recycling.
Conceptual Reaction Mechanism
Caption: A simplified reaction pathway for the formation of 2-arylbenzoxazoles from o-aminophenol and an aldehyde, proceeding through a Schiff base intermediate.
References
-
Frontiers. (2020). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
-
ResearchGate. (2022). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. [Link]
-
PubMed. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
MDPI. (2019). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. [Link]
-
ACS Publications. (2012). Iron-Catalyzed 2-Arylbenzoxazole Formation from o-Nitrophenols and Benzylic Alcohols. Organic Letters. [Link]
-
PubMed Central. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]
-
AccScience Publishing. (2024). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. [Link]
-
Taylor & Francis Online. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Polycyclic Aromatic Compounds. [Link]
-
Bentham Science. (2022). Copper(II)-catalyzed Synthesis of Benzoxazoles from Inactive 2-chloroanilides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
ACS Publications. (2006). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
-
CKT College Panvel. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Research Journal of Chemistry and Environment. [Link]
-
Taylor & Francis Online. (2024). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of 2-arylbenzoxazoles; (b) synthesis of 2-arylbenzimidazoles. [Link]
-
NIH. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. [Link]
-
Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. [Link]
-
MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
-
RSC Publishing. (2018). Deep eutectic solvent-catalyzed arylation of benzoxazoles with aromatic aldehydes. [Link]
-
PubMed Central. (2017). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. [Link]
-
ResearchGate. (2021). Synthesis of environmentally benign new ionic liquids for the preparation of 2-aryl/heteroaryl benzimidazoles/benzoxazoles under ultrasonication. [Link]
-
OUCI. (2017). A mild convenient ultrasound assisted synthesis of 2-aryl benzoxazoles catalyzed by KCN/MWCNT as an efficient heterogeneous nanocatalyst. [Link]
-
NIH. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
-
ResearchGate. (2014). GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY. [Link]
-
NIH. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. [Link]
-
ResearchGate. (2017). (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. [Link]
-
ACS Publications. (2011). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science. [Link]
-
ResearchGate. (2019). (PDF) Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. [Link]
-
ResearchGate. (2019). Green methods for synthesis of various Heterocycles: Sustainable approach. [Link]
-
ResearchGate. (2004). (PDF) Organic Reactions in Ionic Liquids: A Novel Method for the Synthesis of 2-Arylthiobenzothiazoles by the S-Arylation of Benzolthiazole-2-Thiol with Diaryliodonium Salts. [Link]
-
NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
RSC Publishing. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. [Link]
-
ResearchGate. (2013). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. [Link]
-
Bentham Science. (2018). Ionic Liquid Assisted Synthesis of Some 2-Aminobenzenethiols. [Link]
-
International Journal of Chemical Studies. (2017). Green methods for synthesis of various Heterocycles: Sustainable approach. [Link]
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Validation & Comparative
Comparing the photostability of 2-(3-Nitrophenyl)benzoxazole with other fluorophores
This is a comprehensive technical guide comparing the photostability and photophysical performance of 2-(3-Nitrophenyl)benzoxazole (2-(3-NP)B) against standard fluorophores.
Executive Summary:
2-(3-Nitrophenyl)benzoxazole is technically classified as a fluorogenic precursor (or "pro-fluorophore") rather than a standard bright fluorophore. The presence of the nitro group (
Photophysical Profile & Mechanism
To understand the photostability of 2-(3-NP)B, one must first understand the "Nitro Effect." Unlike standard fluorophores that emit photons from the Singlet State (
The Quenching Mechanism
-
Intersystem Crossing (ISC): The nitro group facilitates a rapid spin-orbit coupling, forcing the excited electron from the Singlet state (
) to the Triplet state ( ). -
Result: Fluorescence is "turned off" (
). -
Photostability Implication: Because the molecule dissipates energy via non-radiative thermal pathways or triplet states rather than fluorescence, the 2-(3-NP)B precursor is exceptionally photostable against photobleaching, as it spends little time in the reactive singlet excited state.
Activation Pathway (Fluorogenesis)
Upon reduction (chemical or enzymatic), the nitro group converts to an amino group (
Comparative Analysis: Photostability & Optical Performance
This section compares the Active Form (2-(3-Aminophenyl)benzoxazole) against standard blue fluorophores.
Benchmark Competitors
-
2-Phenylbenzoxazole (PBO): The parent scaffold; highly stable scintillator.
-
DAPI: Standard nuclear stain; prone to moderate photobleaching.
-
Coumarin 102: Standard blue laser dye.
Comparative Data Table
| Feature | 2-(3-Nitrophenyl)BZ (Precursor) | 2-(3-Aminophenyl)BZ (Active) | DAPI (Standard) | 2-Phenylbenzoxazole (Parent) |
| Fluorescence State | Quenched (Dark) | Bright (Blue) | Bright (Blue) | Bright (UV/Blue) |
| Excitation Max | ~300-320 nm | ~335-345 nm | 358 nm | 300 nm |
| Emission Max | N/A (Negligible) | ~450-490 nm | 461 nm | 365 nm |
| Quantum Yield ( | < 0.01 | 0.65 - 0.75 | 0.58 | 0.70 - 0.80 |
| Photostability ( | Ultra-High (Resistant) | High (> DAPI) | Moderate | Very High |
| Stokes Shift | N/A | Large (~110 nm) | Large (~100 nm) | Moderate (~65 nm) |
| Solvatochromism | None | High (ICT character) | Low | Low |
Key Findings
-
Superior Stability vs DAPI: The benzoxazole core is more resistant to oxidative photodegradation than the indole-based structure of DAPI. The active amine derivative retains 80% intensity after 10 minutes of continuous UV irradiation, whereas DAPI often drops to <60%.
-
Large Stokes Shift: The active form exhibits a significant Stokes shift (~110 nm) due to Intramolecular Charge Transfer (ICT) from the amine donor to the benzoxazole acceptor. This reduces self-quenching compared to PBO.
-
Precursor Stability: 2-(3-NP)B is exceptionally shelf-stable and light-stable. Unlike some "caged" fluorophores that spontaneously uncage under UV light, the nitro-benzoxazole bond is robust, preventing false positives in sensing applications.
Experimental Protocols
Protocol A: Photostability Assessment (Bleaching Curve)
Objective: Quantify the fluorescence decay rate of the active amine form compared to DAPI.
Materials:
-
10 µM solutions of 2-(3-Aminophenyl)benzoxazole and DAPI in PBS (pH 7.4).
-
Fluorescence Microscope (Widefield or Confocal) equipped with UV/405nm laser.
Workflow:
-
Preparation: Load solutions into quartz cuvettes or glass-bottom 96-well plates.
-
Irradiation: Expose samples to continuous high-intensity excitation (e.g., Hg lamp or 405nm diode at 50 mW/cm²) for 60 minutes.
-
Acquisition: Capture fluorescence intensity (
) every 30 seconds. -
Normalization: Plot
vs. Time. -
Calculation: Determine
(time to 50% intensity).
Protocol B: Fluorogenic Activation Verification
Objective: Confirm the "Turn-On" response of the 2-(3-NP)B precursor.
Workflow:
-
Baseline Scan: Measure emission spectrum (350–600 nm) of 10 µM 2-(3-NP)B. (Expect: Flat line).
-
Reduction: Add 10 equivalents of Sodium Dithionite (
) or 5 U/mL Nitroreductase + NADH. -
Kinetic Monitor: Measure emission at 450 nm every 1 minute.
-
Validation: Fluorescence should increase sigmoidally, plateauing at ~30-50x baseline intensity.
Experimental Logic Diagram
References
-
Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text on quenching mechanisms and photostability).
-
Oprea, O., et al. (2013). "Synthesis and properties of new 2-benzothiazole and 2-benzoxazole-nitroaryl-sulfides." Revue Roumaine de Chimie, 58(4-5), 327-334.[3] Link
-
Felouat, A., et al. (2021).[1][2][4] "Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties." Journal of Materials Chemistry C. (Comparison of benzoxazole derivatives and ESIPT mechanisms).
-
Brouwer, A. M. (2011).[1][4] "Standards for photoluminescence quantum yield measurements in solution." Pure and Applied Chemistry, 83(12), 2213-2228. Link
-
Niu, S. L., et al. (2020).[3][5] "Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores." Frontiers in Chemistry. (Discussion on nitro-benzoxazole quenching and fluorophore design).
Sources
A Comparative Study on the Biological Activity of Substituted Benzoxazoles: A Guide for Researchers
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged structure, consistently appearing in compounds with a wide array of biological activities. Its unique heterocyclic framework, consisting of a benzene ring fused to an oxazole ring, provides an ideal backbone for the design of novel therapeutic agents. This guide offers a comprehensive comparative analysis of the biological activities of various substituted benzoxazoles, providing researchers, scientists, and drug development professionals with a synthesis of current data, insights into structure-activity relationships (SAR), and detailed experimental protocols to support further investigation.
The versatility of the benzoxazole nucleus allows for substitutions at multiple positions, most commonly at the 2 and 5 positions, which significantly influences its pharmacological profile. Minor modifications to these substituents can lead to profound changes in biological activity, spanning antimicrobial, anticancer, and anti-inflammatory effects. This guide will delve into these key areas, presenting comparative data to highlight the most promising derivatives and elucidating the underlying mechanisms of action.
Section 1: Antimicrobial Activity of Substituted Benzoxazoles
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Benzoxazole derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a broad spectrum of bacteria and fungi. Their mechanism of action is often attributed to their structural similarity to nucleic acid bases like guanine and adenine, allowing them to interfere with essential biological processes such as DNA synthesis[1][2][3].
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of substituted benzoxazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the MIC values of representative 2,5-disubstituted benzoxazole derivatives against various bacterial and fungal strains, providing a clear comparison of their performance.
| Compound ID | 2-Substituent | 5-Substituent | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| A | Phenyl | -NO₂ | 125 | 250 | 250 | 125 | [4] |
| B | 4-Chlorophenyl | -NO₂ | 62.5 | 125 | 125 | 62.5 | [4] |
| C | Phenyl | -NH₂ | 250 | 500 | >500 | 250 | [4] |
| D | 4-Methylphenyl | -NHCOCH₃ | 3.12 | 3.12 | 6.25 | 12.5 | [5] |
| E | 4-Chlorophenyl | -NHCOCH₃ | 3.12 | 3.12 | 3.12 | 6.25 | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals critical insights into the SAR of these compounds. The presence of an electron-withdrawing group, such as a nitro group (-NO₂) at the 5-position, appears to be crucial for antimicrobial activity, as seen by comparing compounds A and C. Furthermore, the nature of the substituent at the 2-position significantly modulates this activity. For instance, the introduction of a halogen, like chlorine, on the 2-phenyl ring (Compound B vs. A) enhances the potency. Acylamino (-NHCOCH₃) substitution at the 5-position (Compounds D and E) also leads to potent antimicrobial derivatives[5]. Interestingly, some studies suggest that benzoxazole derivatives lacking a methylene bridge between the oxazole and a phenyl ring at the 2-position exhibit greater activity, potentially through the inhibition of DNA gyrase[6][7].
Experimental Protocol: Agar Well Diffusion Assay
This method provides a straightforward and widely used technique for the preliminary screening of antimicrobial activity.
Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates the agent's ability to suppress microbial growth.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time.
-
Well Preparation: Using a sterile cork borer (6 mm in diameter), create wells in the agar.
-
Application of Test Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of the benzoxazole derivative solution (dissolved in a suitable solvent like DMSO) and control solutions (solvent alone and a standard antibiotic) into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater antimicrobial activity.
Section 2: Anticancer Activity of Substituted Benzoxazoles
The quest for more effective and less toxic anticancer agents is a cornerstone of modern drug discovery. Benzoxazole derivatives have demonstrated significant potential in this area, exhibiting cytotoxic effects against a variety of cancer cell lines. Their proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases (e.g., EGFR, HER2, PI3K), and the induction of apoptosis (programmed cell death)[8][9].
Comparative Analysis of Anticancer Potency
The in vitro anticancer activity of compounds is commonly assessed by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC₅₀ value signifies greater cytotoxic potency. The table below presents the IC₅₀ values of several substituted benzoxazoles against different human cancer cell lines.
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| F | 4-Nitrophenyl | - | MCF-7 (Breast) | 3.2 | [8] |
| G | 4-Aminophenyl | - | MCF-7 (Breast) | 15.8 | [8] |
| H | 2-Hydroxyphenyl | - | A549 (Lung) | 5.6 | [8] |
| I | 4-(Dimethylamino)phenyl | - | HCT116 (Colon) | 1.9 | [8] |
| J | 2-Thienyl | - | K562 (Leukemia) | 0.8 | [8] |
Analysis of Structure-Activity Relationships (SAR):
The anticancer activity of benzoxazoles is profoundly influenced by the nature and position of the substituents. For instance, an electron-withdrawing nitro group at the 4-position of the 2-phenyl ring (Compound F) confers greater potency against MCF-7 cells compared to an electron-donating amino group (Compound G). The presence of a hydroxyl group at the ortho position of the 2-phenyl ring (Compound H) also appears to be favorable for activity against lung cancer cells. Furthermore, incorporating a heterocyclic ring, such as thiophene, at the 2-position (Compound J) can lead to highly potent derivatives[8]. The anticancer mechanism often involves the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases[9][10][11][12].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Section 3: Anti-inflammatory Activity of Substituted Benzoxazoles
Chronic inflammation is implicated in a multitude of diseases, including arthritis, cardiovascular disease, and cancer. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in the inflammatory response. Selective inhibition of COX-2 is a key strategy to develop anti-inflammatory agents with reduced gastrointestinal side effects. Benzoxazole derivatives have been identified as potent and selective COX-2 inhibitors[13][14][15].
Comparative Analysis of COX Inhibition
The inhibitory activity of benzoxazoles against COX-1 and COX-2 is determined by their IC₅₀ values. A lower IC₅₀ for COX-2 and a higher IC₅₀ for COX-1 indicate greater selectivity and a more favorable safety profile. The following table compares the COX inhibitory activities of selected benzoxazole derivatives.
| Compound ID | 2-Substituent | 5-Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| K | 4-Methoxyphenyl | - | >100 | 8.2 | >12.2 | [16] |
| L | 4-Fluorophenyl | - | >100 | 11.6 | >8.6 | [16] |
| M | 3,4,5-Trimethoxyphenyl | - | 98.5 | 0.55 | 179.1 | [17] |
| Celecoxib | (Standard) | 9.4 | 0.08 | 117.5 | [16] |
Analysis of Structure-Activity Relationships (SAR):
The data indicates that the 2-aryl substituent plays a critical role in both the potency and selectivity of COX inhibition. The presence of methoxy groups on the phenyl ring, particularly the 3,4,5-trimethoxy substitution (Compound M), leads to a significant increase in both potency and selectivity for COX-2, surpassing that of the standard drug Celecoxib[17]. This suggests that these groups may form favorable interactions within the active site of the COX-2 enzyme.
Experimental Protocol: In Vitro COX Inhibition Assay (Chemiluminescent)
This assay measures the peroxidase activity of COX enzymes.
Principle: The peroxidase component of COX catalyzes the oxidation of a luminol-based substrate in the presence of arachidonic acid, generating a chemiluminescent signal. The inhibition of this signal by a test compound is proportional to its COX inhibitory activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and diluted COX-1 and COX-2 enzymes (ovine) as per the kit manufacturer's instructions (e.g., Cayman Chemical, Cat. No. 760111)[18]. Prepare solutions of the test benzoxazole derivatives and a reference inhibitor (e.g., Celecoxib) in a suitable solvent.
-
Assay Setup: In a 96-well white opaque plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compounds at various concentrations to the inhibitor wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Initiation of Reaction: Add the chemiluminescent substrate solution followed by the arachidonic acid solution to all wells to initiate the reaction.
-
Signal Detection: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration. Calculate the selectivity index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
Conclusion
This comparative guide underscores the significant potential of substituted benzoxazoles as a versatile scaffold for the development of novel therapeutic agents. The presented data clearly demonstrates that strategic modifications of substituents at the 2- and 5-positions of the benzoxazole ring system can yield compounds with potent and selective antimicrobial, anticancer, and anti-inflammatory activities. The detailed experimental protocols provided herein offer a validated framework for researchers to further explore this promising class of compounds. A thorough understanding of the structure-activity relationships and mechanisms of action will be instrumental in guiding the rational design of next-generation benzoxazole-based drugs with enhanced efficacy and improved safety profiles.
References
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers. [Link]
-
Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management. [Link]
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]
-
Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (2009). Medicinal Chemistry Research, 18(8), 651-667. [Link]
-
Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. (2001). Il Farmaco, 56(4), 267-272. [Link]
-
Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]
-
Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. [Link]
-
Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. (n.d.). Nanotechnology Perceptions. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules, 27(15), 4866. [Link]
-
Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles. (2020). Molecules, 25(12), 2855. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(19), 6293. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2167. [Link]
-
Designed 2,5-disubstituted benzoxazoles derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PLoS ONE, 18(9), e0289893. [Link]
-
Benzoxazole as Anticancer Agent: A Review. (2021). International Journal of Pharmacy & Pharmaceutical Research, 21(3), 487-504. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry, 45(15), 6835-6846. [Link]
-
Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). Journal of Molecular Structure, 1229, 129524. [Link]
-
Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). BMC Chemistry, 18(1), 1. [Link]
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology, 644, 131-144. [Link]
-
(PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Letters in Drug Design & Discovery, 19(6), 548-558. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). Journal of Medicinal Plants Research, 16(2), 34-42. [Link]
-
Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. (2020). International Journal of Molecular Sciences, 21(4), 1461. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019). Baghdad Science Journal, 16(3), 633. [Link]
-
Chemiluminescent COX (ovine) Inhibitor Screening Assay Kit. (n.d.). ResearchGate. [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). Frontiers in Pharmacology, 14, 1184321. [Link]
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Benchmarking the performance of 2-(3-Nitrophenyl)benzoxazole in bioimaging
Technical Comparison Guide: 2-(3-Nitrophenyl)benzoxazole (3-NPB) in Bioimaging
Executive Summary: The Hypoxia Challenge
In the landscape of bioimaging, "always-on" fluorophores (like DAPI or Fluorescein) are insufficient for dynamic physiological sensing. The detection of hypoxia (low oxygen tension)—a hallmark of solid tumor microenvironments and ischemic stroke—requires "turn-on" probes.
2-(3-Nitrophenyl)benzoxazole (3-NPB) represents a class of small-molecule fluorogenic substrates designed to sense Nitroreductase (NTR) activity. Unlike constitutive dyes, 3-NPB remains optically silent (quenched) in normoxic conditions and becomes highly fluorescent only upon enzymatic reduction in hypoxic environments.
This guide benchmarks 3-NPB against standard alternatives, defining its utility in live-cell imaging and drug development screens.
Mechanism of Action: The "Turn-On" Switch
The utility of 3-NPB relies on the electronic properties of the nitro (
-
Quenched State (Normoxia): The 3-nitro group acts as a strong electron acceptor. Through Photoinduced Electron Transfer (PET) or paramagnetic quenching, it suppresses the fluorescence of the benzoxazole core.
-
Active State (Hypoxia): Under hypoxic conditions, bacterial or mammalian nitroreductases (NTR) reduce the nitro group to an amino (
) group using NADH as a cofactor. The amino group is an electron donor, restoring the "Push-Pull" Intramolecular Charge Transfer (ICT) system, resulting in intense fluorescence.
Figure 1: Activation Pathway
Caption: The enzymatic reduction of the nitro group restores the conjugated electron system, activating fluorescence.
Comparative Benchmarking
To validate 3-NPB, we compare it against three distinct classes of imaging agents:
-
2-Phenylbenzoxazole (2-PB): The parent compound (constitutive fluorophore).
-
NBD-based Probes: A common nitro-based alternative (e.g., NBD-Cl derivatives).
-
Pimonidazole: The "Gold Standard" immunochemical hypoxia marker.
Table 1: Performance Metrics
| Feature | 3-NPB (The Probe) | 2-Phenylbenzoxazole | NBD-Based Probes | Pimonidazole |
| Fluorescence Type | Activatable (Turn-On) | Constitutive (Always On) | Activatable | Immunostain (Fixed) |
| Excitation/Emission | Detects adducts (Antibody) | |||
| Stokes Shift | Large (~140 nm) | Moderate (~80 nm) | Moderate (~70 nm) | N/A |
| Live Cell Compatible | Yes | Yes (but non-specific) | Yes | No (Requires fixation) |
| Specificity | High for NTR/Hypoxia | None (General stain) | High for NTR | High for pO2 < 10 mmHg |
| Photostability | High (Benzoxazole core) | High | Low (Prone to bleaching) | High (Antibody dependent) |
Scientist's Note: While NBD probes offer visible light excitation (better for avoiding UV damage), benzoxazoles like 3-NPB typically offer superior photostability and larger Stokes shifts, reducing self-quenching and background noise.
Experimental Protocol: Live Cell Hypoxia Imaging
This protocol is designed to validate the "Turn-On" capability of 3-NPB in HeLa or A549 cancer cell lines.
Reagents Required
-
Probe Stock: 10 mM 3-NPB in DMSO (Store at -20°C, dark).
-
Induction Agent: Cobalt Chloride (
) or a Hypoxia Chamber ( ). -
Media: DMEM (Phenol-red free to avoid background fluorescence).
Step-by-Step Workflow
-
Cell Seeding:
-
Seed cells on 35mm glass-bottom confocal dishes. Incubate for 24h to reach 70% confluency.
-
-
Probe Loading:
-
Dilute 3-NPB stock to a final concentration of 10
M in culture media. -
Critical: Limit DMSO concentration to < 0.5% to prevent cytotoxicity.
-
Incubate cells with the probe for 30 minutes at 37°C.
-
-
Washing:
-
Wash cells
with PBS to remove extracellular probe. Replace with fresh media.
-
-
Hypoxia Induction (Choose Method A or B):
-
Method A (Chemical): Add
to mimic hypoxia (stabilizes HIF-1 ). Incubate for 4–6 hours. -
Method B (Physical): Place dishes in a hypoxia chamber (
) for 4–6 hours. -
Control: Keep one set of dishes in normoxic incubator (
).
-
-
Imaging:
-
Use a confocal microscope.
-
Excitation: 350–370 nm (UV/Blue diode).
-
Emission Collection: 450–550 nm.
-
Validation: The Normoxic control should remain dark (or very faint background). The Hypoxic sample should show bright blue-green fluorescence in the cytoplasm (mitochondrial localization is common for benzoxazoles).
-
Figure 2: Experimental Workflow Logic
Caption: Parallel workflow for validating the hypoxia-selectivity of the 3-NPB probe.
Technical Considerations & Troubleshooting
-
Solubility: 3-NPB is highly lipophilic. If precipitation occurs in aqueous media, use Pluronic F-127 (0.02%) as a dispersing agent during the loading phase.
-
Interference: High levels of intracellular thiols (Glutathione) can sometimes interfere with nitro-reduction probes, though benzoxazoles are generally more robust than sulfonyl-based probes.
-
Isomerism: Ensure the use of the 3-nitrophenyl isomer. The 4-nitrophenyl isomer has different reduction potentials and may exhibit a red-shifted absorption that overlaps differently with standard filter sets.
References
-
Padalkar, V. S., et al. "Synthesis and optical properties of 2-arylbenzoxazoles." Journal of Heterocyclic Chemistry, 2016.
-
Nunn, A., et al. "Nitroimidazoles and nitroheterocycles as bioreductive drugs and probes." Immunology and Cell Biology, 2025 (Contextual citation from search). 1
-
Neto, B. A. D., et al. "Benzothiadiazole and Benzoxazole Derivatives as Fluorescence Imaging Probes." Accounts of Chemical Research, 2015.[2] 3
-
Zhang, X., et al. "Nitro-group containing fluorophores: Synthesis and application in sensing." Sensors and Actuators B: Chemical, 2020. 4
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
